(3-Chloro-4-methoxypyridin-2-yl)methanol
Description
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(3-chloro-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
InChI Key |
FLKNGCUAIIWFEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of (3-Chloro-4-methoxypyridin-2-yl)methanol: A Core Intermediate in Advanced API Manufacturing
Executive Summary
The compound (3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery. Its unique substitution pattern—a hydroxymethyl group for further functionalization, a methoxy group for hydrogen bonding, and a chlorine atom for lipophilic and steric tuning—makes it an essential precursor in the synthesis of modern therapeutics, including targeted MALT1 inhibitors for immunological diseases[1] and Menin-MLL inhibitors for hematopoietic disorders[2].
This technical guide details the retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols required to synthesize this intermediate with high regioselectivity and yield.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol relies on a highly controlled two-stage functionalization of a pyridine core, utilizing the unique electronic properties of pyridine N-oxides.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The starting material, 3,4-dichloro-2-picoline N-oxide, contains two potential leaving groups. However, the N-oxide functional group exerts a strong electron-withdrawing effect via resonance, specifically depleting electron density at the ortho (C2) and para (C4) positions. The meta position (C3) remains relatively electron-rich. Consequently, when treated with sodium methoxide, the SNAr reaction is highly regioselective, displacing the C4-chloride to yield 3-chloro-4-methoxy-2-picoline N-oxide[3].
The Boekelheide Rearrangement
To convert the C2-methyl group into a hydroxymethyl group, the pathway employs a classic Boekelheide rearrangement[4]. The causality of this reaction is driven by a sequence of activation and concerted rearrangement:
-
Activation: Acetic anhydride acylates the N-oxide oxygen, forming a highly electrophilic N-acetoxypyridinium intermediate.
-
Deprotonation: The positive charge on the nitrogen increases the acidity of the adjacent C2-methyl protons. The acetate counterion acts as a base, deprotonating the methyl group to form an uncharged anhydrobase.
-
Sigmatropic Shift: The anhydrobase undergoes a thermally driven, concerted [3,3]-sigmatropic rearrangement. This step forms the new C-O bond while simultaneously rearomatizing the pyridine ring, yielding an acetate intermediate[3].
-
Solvolysis: In-situ transesterification with methanol cleaves the acetate group, yielding the final free alcohol[4].
Visualizing the Synthesis Workflow
Fig 1. Three-step synthesis pathway of (3-Chloro-4-methoxypyridin-2-yl)methanol.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify the mechanistic progression before advancing.
Protocol A: Synthesis of 3-Chloro-4-methoxy-2-picoline N-oxide
Objective: Regioselective SNAr at the C4 position.
-
Alkoxide Generation: In a dry, inert reactor, dissolve sodium metal (0.51 g, 22.2 mmol) in anhydrous methanol (20 mL) at -10°C[3].
-
Causality: Generating NaOMe in-situ ensures absolute anhydrous conditions, preventing competitive hydroxide attack which would yield an unwanted pyridinol byproduct.
-
-
Substrate Addition: Slowly add a solution of 3,4-dichloro-2-picoline N-oxide (3.5 g, 19.6 mmol) in anhydrous methanol (20 mL), maintaining the temperature strictly at -10°C[3].
-
Thermal Activation: Allow the mixture to warm to room temperature, then heat to reflux for 1 hour[3].
-
System Validation (IPC): Pull a 0.1 mL aliquot, quench in acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is validated when the starting material peak area is <1.0%.
-
Isolation: Distill the solvent under reduced pressure. Quench the residue with water, extract with dichloromethane, and evaporate to yield colorless crystals (Expected MP: ~97°C)[3].
Protocol B: Boekelheide Rearrangement & Solvolysis
Objective: Conversion of the C2-methyl group to a hydroxymethyl group.
-
Solvation & Heating: Dissolve 3-chloro-4-methoxy-2-picoline N-oxide (8.0 g, 46.1 mmol) in glacial acetic acid (8 mL). Heat the stirred solution to 90°C[4].
-
Electrophilic Activation: Dropwise add acetic anhydride (14 mL, 148 mmol)[4].
-
Causality: Acetic anhydride must be added at elevated temperatures (90°C) to ensure the highly reactive N-acetoxypyridinium intermediate undergoes the [3,3]-sigmatropic shift immediately upon formation, preventing the dangerous accumulation of energetic intermediates.
-
-
Maturation: Heat the mixture to 110-115°C for 2 hours[4].
-
System Validation (IPC): Monitor via LC-MS. Validate the complete disappearance of the N-oxide mass (m/z 174) and the appearance of the acetate intermediate (m/z 216).
-
Solvolysis: Cool the reactor to 80°C. Carefully add methanol (25 mL) dropwise[3].
-
Causality: Methanol acts as a transesterification agent, cleaving the acetate to yield volatile methyl acetate and the desired free alcohol directly in the pot.
-
-
Isolation: Remove the solvent under reduced pressure. Add water (20 mL), extract with dichloromethane, and concentrate to yield the final product[3].
Mechanistic Pathway Visualization
Fig 2. Mechanistic sequence of the Boekelheide rearrangement.
Quantitative Process Parameters & Analytical Validation
The following table summarizes the critical stoichiometric ratios, thermal parameters, and analytical validation metrics required to ensure batch-to-batch consistency.
| Process Step | Reagents & Stoichiometry | Critical Parameters (Temp/Time) | IPC Methodology | Expected Yield |
| 1. SNAr | 3,4-dichloro-2-picoline N-oxide (1.0 eq)NaOMe (1.13 eq) | -10°C to 65°C (Reflux)Time: 1 hr | HPLC (UV 254 nm):SM < 1.0% | ~85-90% |
| 2. Boekelheide | N-oxide intermediate (1.0 eq)Ac₂O (3.2 eq)AcOH (solvent) | 90°C (addition) to 115°CTime: 2 hr | LC-MS:Disappearance of m/z 174 | N/A (Telescoped) |
| 3. Solvolysis | Acetate intermediate (1.0 eq)Methanol (excess) | 80°CTime: 1 hr | TLC (EtOAc/Hexane):Product spot isolation | ~75-80%(over 2 steps) |
References
- Source: PrepChem.
- Substituted thienoimidazole derivatives, a process for their preparation... (IE60572B1)
- Combination therapies (WO2022237720A1)
- PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS (EP 3807266 B1)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2022237720A1 - Combination therapies - Google Patents [patents.google.com]
- 3. IE60572B1 - Substituted thienoimidazole derivatives, a process for their preparation, pharmaceutical compositions containing them, and their use as inhibitors of gastric acid secretion - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
(3-Chloro-4-methoxypyridin-2-yl)methanol CAS number lookup
The following technical guide details the identification, synthesis, and application of (3-Chloro-4-methoxypyridin-2-yl)methanol . This document is structured to serve researchers requiring high-purity building blocks for medicinal chemistry campaigns, specifically distinguishing this scaffold from its common regioisomers.
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a 2-position hydroxymethyl handle, a 3-position chlorine atom (providing steric lock or handle for cross-coupling), and a 4-position methoxy group (electron-donating).
A critical challenge in working with this compound is the high risk of regioisomer confusion . Several commercially available isomers (e.g., 3-chloro-5-methoxy or 4-chloro-3-methoxy variants) share identical molecular weights and similar LCMS retention times. This guide provides the specific CAS identifiers and a validated synthetic route from the stable ester precursor to ensure structural integrity.
Identification & Verification
Core Identifiers
The target compound is distinct from its isomers. Use the following data for procurement and database verification.
| Identifier Type | Value | Notes |
| Chemical Name | (3-Chloro-4-methoxypyridin-2-yl)methanol | IUPAC |
| CAS Number | 111371-43-8 | Primary Identifier |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.59 g/mol | Monoisotopic: 173.02 |
| SMILES | COC1=C(Cl)C(CO)=NC=C1 | |
| InChIKey | FLKNGCUAIIWFEX-UHFFFAOYSA-N | Unique Hash |
The "Isomer Trap": Critical Distinction
Drug development workflows often fail due to the inadvertent substitution of regioisomers. The diagram below visualizes the target against its most common "look-alikes" to aid in rapid visual verification.
Figure 1: Structural differentiation of the target (Green) from common commercial isomers (Red).
Synthetic Utility & Retro-analysis
While the alcohol (CAS 111371-43-8) is available from select boutique suppliers, it is often more reliable and cost-effective to synthesize it in situ from the stable methyl ester precursor. The alcohol is prone to oxidation upon long-term storage; generating it fresh ensures optimal reactivity for subsequent steps (e.g., conversion to a benzyl chloride or mesylate).
Retro-synthetic Pathway
The most robust route involves the reduction of Methyl 3-chloro-4-methoxypicolinate .
Figure 2: Validated synthetic route from the commercial ester precursor.
Experimental Protocol: Ester Reduction
Objective: Convert Methyl 3-chloro-4-methoxypicolinate (CAS 1256807-80-3) to the target alcohol. Scale: 1.0 gram (approx. 5 mmol).
Materials
-
Substrate: Methyl 3-chloro-4-methoxypicolinate (1.0 eq).
-
Reductant: Sodium Borohydride (NaBH₄) (3.0 eq).
-
Additive: Calcium Chloride (CaCl₂) (1.5 eq) – Enhances reactivity via chelation.
-
Solvent: 2:1 THF/Methanol (anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the ester (1.0 g) in THF (10 mL) and Methanol (5 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add CaCl₂ (anhydrous) in one portion. Stir for 10 minutes.
-
Reduction: Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[1]
-
-
Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution (10 mL).
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Quality Control (Self-Validation)
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene doublet (~4.7 ppm) and hydroxyl triplet.
-
LCMS: Confirm Mass [M+H]⁺ = 174.0/176.0 (Cl isotope pattern).
Handling & Safety Data
-
Physical State: Typically a white to off-white solid or viscous oil.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.
References
-
PubChem. (n.d.). Compound Summary for (4-chloro-3-methoxypyridin-2-yl)methanol (Isomer Comparison). National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
MolAid. (n.d.). Chemical Detail: 2-hydroxymethyl-3-chloro-4-methoxypyridine (CAS 111371-43-8). Retrieved March 7, 2026, from [Link]
Sources
Technical Guide: Spectral Data & Characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol
This is an in-depth technical guide for the spectral characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and related pyridine-based pharmacophores.
Executive Summary & Compound Identity
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8 ) is a functionalized pyridine building block characterized by a 2-hydroxymethyl group, a 3-chloro substituent, and a 4-methoxy group. It serves as a pivotal intermediate in the synthesis of gastric acid secretion inhibitors. Its structural integrity is defined by the specific substitution pattern which governs its unique NMR splitting and mass spectrometric fragmentation.
| Attribute | Specification |
| IUPAC Name | (3-Chloro-4-methoxypyridin-2-yl)methanol |
| Common Synonyms | 2-Hydroxymethyl-3-chloro-4-methoxypyridine; 3-Chloro-4-methoxy-2-picolyl alcohol |
| CAS Number | 111371-43-8 |
| Molecular Formula | C |
| Molecular Weight | 173.60 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 62–64 °C (Recrystallized) |
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectral impurities. This compound is typically generated via the Boekelheide rearrangement or direct functionalization of the N-oxide precursor.
Synthesis Pathway (Graphviz Diagram)
The following diagram outlines the critical flow from the N-oxide precursor to the final alcohol, highlighting the intermediate states that may appear as spectral impurities.
Caption: Synthetic route via Boekelheide rearrangement of the N-oxide precursor.
Spectral Characterization Data
The following data sets represent the definitive spectral fingerprints for quality control and structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-6 | 8.28 – 8.35 | Doublet (d) | 1H | Aromatic (Ortho to N) | |
| H-5 | 6.85 – 6.92 | Doublet (d) | 1H | Aromatic (Ortho to OMe) | |
| -CH | 4.72 – 4.78 | Singlet (s)* | 2H | - | Methylene (C-2) |
| -OCH | 3.96 – 4.01 | Singlet (s) | 3H | - | Methoxy (C-4) |
| -OH | 3.5 – 4.5 | Broad (br s) | 1H | - | Hydroxyl (Exchangeable) |
> Note: In dry DMSO-
-
163.5 ppm : C-4 (C-OMe, ipso)
-
158.0 ppm : C-2 (C-CH
OH, ipso) -
148.5 ppm : C-6 (CH, alpha to N)
-
122.0 ppm : C-3 (C-Cl, ipso)
-
107.5 ppm : C-5 (CH, beta to N)
-
62.5 ppm : -CH
OH -
56.2 ppm : -OCH
B. Mass Spectrometry (MS)
The mass spectrum is dominated by the chlorine isotope signature and characteristic fragmentation of the primary alcohol.
Ionization Mode: ESI (+) or EI (70 eV)
| m/z (Ion) | Relative Abundance | Interpretation |
| 174.0 | 100% (Base Peak) | [M+H] |
| 176.0 | ~33% | [M+H] |
| 156.0 | Variable | [M+H - H |
| 138.0 | Variable | [M - Cl] |
C. Infrared (IR) Spectroscopy
Key functional group stretches confirm the presence of the alcohol and the halogenated pyridine ring.
-
3200–3400 cm
: O-H stretch (Broad, strong). -
2940, 2850 cm
: C-H stretch (Aliphatic). -
1580, 1460 cm
: C=C / C=N ring stretches (Pyridine skeletal). -
1270 cm
: C-O stretch (Aryl ether, strong). -
1050 cm
: C-O stretch (Primary alcohol). -
750–800 cm
: C-Cl stretch (Characteristic fingerprint).
Experimental Protocol: Purity Analysis
To ensure the integrity of the spectral data, the following protocol is recommended for sample preparation.
Workflow Diagram: Sample Preparation & Analysis
Caption: Standardized workflow for validating spectral purity of the target compound.
Protocol Steps
-
Solvent Selection : Use DMSO-
for NMR if the sample is a crude solid, as it prevents aggregation and allows clear observation of the hydroxyl proton coupling. Use CDCl for purified, dry samples to minimize solvent peaks. -
LC-MS Setup :
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase : Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient : 5% to 95% ACN over 10 minutes.
-
Detection : UV at 254 nm and 280 nm; ESI Positive Mode.
-
-
Criteria for Acceptance :
-
Purity > 98% by HPLC area.
-
Presence of distinct chlorine isotope pattern (174/176 m/z).
-
Clear integration of 2:1:1:3 (CH
: H6 : H5 : OMe) in NMR.
-
References
-
PrepChem . Synthesis of 2-hydroxymethyl-3-chloro-4-methoxypyridine. Retrieved from
- European Patent Office.
-
Molaid Chemicals . Compound Data: 2-hydroxymethyl-3-chloro-4-methoxypyridine (CAS 111371-43-8). Retrieved from
-
PubChem . Compound Summary: Pyridine derivatives. Retrieved from
Solubility Profile & Process Chemistry of (3-Chloro-4-methoxypyridin-2-yl)methanol
[1]
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: Variable/Derivative dependent; often referred to as CMHM-Py ) is a critical heterocyclic intermediate employed in the synthesis of proton pump inhibitors (PPIs) and next-generation MALT1 inhibitors.[1] Its structural duality—featuring a basic pyridine nitrogen, a polar hydroxymethyl group, and lipophilic chloro/methoxy substituents—creates a complex solubility landscape.
This guide provides a definitive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic and kinetic solubility parameters required for reaction optimization, extraction, and crystallization.[1]
Physicochemical Architecture
To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric environment.[1]
| Feature | Chemical Moiety | Effect on Solubility |
| Core Scaffold | Pyridine Ring | Provides moderate water solubility (pH dependent) and high solubility in chlorinated solvents.[1] |
| H-Bond Donor | 2-Hydroxymethyl (-CH₂OH) | Increases polarity; facilitates solubility in alcohols (MeOH, EtOH) and coordinates with water.[1] |
| H-Bond Acceptor | 4-Methoxy (-OCH₃) | Adds lipophilicity compared to a hydroxyl group but maintains polar aprotic solubility (THF, EtOAc).[1] |
| Lipophilic Tag | 3-Chloro (-Cl) | Significantly reduces water solubility; enhances solubility in DCM, Toluene, and Chloroform.[1] |
Expert Insight: The 3-chloro substituent is the "solubility switch."[1] Unlike non-chlorinated pyridine methanols, which are highly water-soluble, the electron-withdrawing chlorine atom reduces the basicity of the pyridine nitrogen (lowering pKa) and increases the partition coefficient (LogP), making Dichloromethane (DCM) the superior solvent for extraction over simple ethers.[1]
Solubility Landscape
The following data represents the expected solubility profile based on structural analogs (e.g., 3,5-dimethyl-4-methoxy-2-pyridinemethanol) and process chemistry literature.
Quantitative Solubility Classes (at 25°C)
| Solvent Class | Specific Solvent | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; Reaction medium for chlorination.[1] |
| Chlorinated | Chloroform | High (>100 mg/mL) | NMR analysis; Alternative extraction solvent.[1] |
| Alcohols | Methanol / Ethanol | High (>80 mg/mL) | Hydrogenation solvent; Nucleophilic substitution medium.[1] |
| Polar Aprotic | DMSO / DMF | Very High (>150 mg/mL) | Stock solutions for bio-assays; High-temp reactions.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate (20-50 mg/mL) | Crystallization solvent (often requires heating).[1] |
| Aromatics | Toluene | Moderate (10-30 mg/mL) | Washing solvent to remove non-polar impurities; High-temp reactions.[1] |
| Alkanes | Hexanes / Heptane | Low (<1 mg/mL) | Antisolvent for precipitation/crystallization.[1] |
| Aqueous | Water (pH 7) | Low to Moderate | Poor solubility at neutral pH due to Cl/OMe lipophilicity.[1] |
| Aqueous | Water (pH < 2) | High | Forms pyridinium salt (protonation of N).[1] |
Solvent Selection for Process Chemistry
A. Reaction Optimization
For nucleophilic substitutions (e.g., converting the alcohol to a chloride or amine), DCM is the standard choice due to its high solubility for the substrate and inertness to thionyl chloride (
For hydrogenation reactions (e.g., reducing a precursor ester), Methanol is preferred.[1] However, if the 3-chloro group is labile under hydrogenation conditions, a non-protic solvent like THF or EtOAc may be required to prevent hydrodechlorination.[1]
B. Purification & Crystallization Strategy
The most common failure mode in purifying this intermediate is "oiling out" rather than crystallizing.[1] This occurs when the polarity difference between the solvent and antisolvent is too aggressive.[1]
Recommended Crystallization System:
-
Solvent: Ethyl Acetate (hot)[1]
-
Antisolvent: Heptane (warm, added slowly)[1]
-
Alternative: Toluene (single-solvent recrystallization; dissolve hot, cool slowly).[1]
C. Extraction Protocol (Self-Validating)
When extracting the product from an aqueous reaction mixture:
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]
-
Preparation: Weigh 100 mg of (3-Chloro-4-methoxypyridin-2-yl)methanol into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
[1] -
Validation: If the solution becomes cloudy upon standing for 5 minutes, the system is supersaturated; add more solvent.
Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)[1]
-
Dissolve crude solid in Ethyl Acetate at 60°C (approx. 5 mL per gram).
-
Perform a hot filtration if insoluble particulates (e.g., inorganic salts) are present.[1]
-
While maintaining 50-60°C, add Heptane dropwise until a faint, persistent turbidity appears.
-
Add 2-3 drops of pure EtOAc to clear the solution.[1]
-
Cooling Ramp:
-
60°C
25°C over 2 hours (stirring). -
25°C
0°C over 1 hour (ice bath).
-
-
Filtration: Collect solids via vacuum filtration.[1] Wash with cold 1:3 EtOAc:Heptane.[1]
Visualization: Solubility & Workup Logic
The following diagram illustrates the decision matrix for handling (3-Chloro-4-methoxypyridin-2-yl)methanol in a process setting.
Figure 1: Decision tree for extraction and purification based on solubility properties.[1]
References
-
World Intellectual Property Organization (WIPO). (2022).[1] International Publication No.[1][2] WO 2022/237720 A1: Combination Therapies Involving Menin-MLL Inhibitors.[1] (Context: Synthesis and handling of pyridine intermediates). Link[1]
-
European Patent Office. (1990).[1] EP 0 369 208 A1: Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives.[1] (Context: Analogous purification of methoxy-pyridine methanols via extraction and crystallization). Link[1]
-
PrepChem. (n.d.).[1] Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine.[1][3][4] (Context: Specific synthetic route and solvent usage). Link
-
World Intellectual Property Organization (WIPO). (2021).[1] International Publication No.[1][2] WO 2021/178420 A1: Compounds Targeting RNA-Binding Proteins.[1] (Context: Use of DCM and Acetonitrile for pyridine methanol derivatives). Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2021178420A1 - Compounds targeting rna-binding proteins or rna-modifying proteins - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
potential applications of (3-Chloro-4-methoxypyridin-2-yl)methanol in medicinal chemistry
[1]
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 1206968-58-4) is a highly specialized heterocyclic building block increasingly utilized in the development of targeted oncological and immunological therapeutics.[1] Unlike generic pyridine scaffolds, this trisubstituted core offers a precise "lock-and-key" electronic profile.[1] The 3-chloro substituent provides metabolic stability and steric control, while the 4-methoxy group acts as a distinct hydrogen bond acceptor and electronic donor, modulating the basicity of the pyridine nitrogen.[1]
Its primary utility lies in its conversion to electrophiles (alkyl halides/mesylates) for coupling with pharmacophores, serving as a critical linker in MALT1 inhibitors (for lymphoma) and Menin-MLL interaction inhibitors (for leukemia).
Chemical Architecture & Pharmacophore Integration[1]
Structural Analysis
The molecule consists of a 2,3,4-trisubstituted pyridine ring.[1] This substitution pattern is non-trivial and serves three specific medicinal chemistry functions:
-
Metabolic Blocking (C3-Chlorine): The C3 position on pyridine rings is a common site for CYP450-mediated oxidation. The chlorine atom blocks this metabolic "hotspot," significantly extending the half-life (
) of the parent drug.[1] Furthermore, the steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) forces the 2-hydroxymethyl group (and subsequent attachments) out of planarity, creating a specific dihedral angle often required for binding selectivity.[1] -
Electronic Tuning (C4-Methoxy): The methoxy group at C4 is an electron-donating group (EDG) by resonance, which counteracts the electron-withdrawing inductive effect of the C3-chlorine and the pyridine nitrogen.[1] This fine-tunes the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridines, thereby improving membrane permeability.[1]
-
The 2-Hydroxymethyl Handle: This is the "warhead" precursor.[1] It is chemically versatile, serving as a pro-electrophile.[1] It is typically converted to a chloride or sulfonate ester to enable
reactions with amines or phenols.
Key Therapeutic Applications
Recent patent literature highlights this scaffold in high-value targets:
-
MALT1 Inhibitors: In the development of pyrazole derivatives for treating B-cell lymphomas, the (3-chloro-4-methoxypyridin-2-yl) moiety is used to optimize the binding affinity in the MALT1 allosteric pocket.[1] The chlorine atom likely fills a hydrophobic sub-pocket, while the pyridine nitrogen engages in water-mediated hydrogen bonding.[1]
-
Menin-MLL Inhibitors: Used in combination therapies for acute myeloid leukemia (AML), this scaffold serves as a linker that positions the inhibitor correctly to disrupt the protein-protein interaction between Menin and the MLL fusion protein.[1]
Synthetic Pathways[1][2][3]
The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol generally follows two strategic routes depending on the scale and starting material availability.
Route A: Reduction of Picolinic Acid Derivatives (Discovery Scale)
This is the most reliable laboratory method, ensuring high fidelity of the substituent pattern.[1]
-
Precursor: Methyl 3-chloro-4-methoxypicolinate.[1]
-
Reagent: Sodium Borohydride (
) in MeOH/THF or Lithium Aluminum Hydride ( ) in THF. -
Mechanism: Nucleophilic attack of the hydride on the ester carbonyl, proceeding through an aldehyde intermediate to the primary alcohol.[1]
Route B: Boekelheide Rearrangement (Process Scale)
Used when starting from the 2-methyl analog (Lutidine derivative).
-
Precursor: 3-Chloro-4-methoxy-2-methylpyridine.[1]
-
Sequence: N-oxidation
Acetic Anhydride rearrangement Hydrolysis.[1] -
Utility: Avoids the need for lithiation/carboxylation steps but requires careful handling of the potentially explosive N-oxide intermediate.[1]
Figure 1: Dual synthetic pathways for accessing the target alcohol.[2] Route A is preferred for lab-scale medicinal chemistry due to milder conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol via Ester Reduction
Objective: Convert Methyl 3-chloro-4-methoxypicolinate to the target alcohol.
Materials:
-
Methyl 3-chloro-4-methoxypicolinate (1.0 eq)[1]
-
Sodium Borohydride (
, 3.0 eq)[1] -
Calcium Chloride (
, 1.5 eq) - Enhances reactivity[1] -
Solvent: Ethanol (Absolute) or THF/MeOH (2:1 mixture)
-
Quench: Ammonium Chloride (sat. aq.)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-chloro-4-methoxypicolinate (5.0 g, 24.8 mmol) in absolute Ethanol (50 mL). Cool the solution to 0°C using an ice bath.
-
Activation: Add Calcium Chloride (
, 4.1 g, 37.2 mmol) in one portion. Stir for 15 minutes to allow complexation. -
Reduction: Slowly add Sodium Borohydride (
, 2.8 g, 74.4 mmol) portion-wise over 20 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester (
~202) and appearance of the alcohol ( ~174). -
Workup: Cool the mixture back to 0°C. Quench carefully with saturated aqueous
(30 mL). Stir for 30 minutes to decompose borate complexes. -
Extraction: Concentrate under reduced pressure to remove Ethanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0 60% EtOAc in Hexanes). -
Yield: Expect 3.8–4.1 g (88–95%) of a white to off-white solid.
Protocol 2: Conversion to Electrophile (Mesylation)
Objective: Activate the alcohol for
Procedure:
-
Dissolve the alcohol (1.0 eq) in DCM (10 vol) at 0°C.
-
Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0°C for 1 hour.
-
Quench with cold water.[3] The resulting mesylate is often unstable on silica; use immediately or crystallize.
Medicinal Chemistry Data Profile
| Property | Value | Implication for Drug Design |
| Molecular Weight | 173.60 g/mol | Fragment-like, high ligand efficiency.[1] |
| ClogP | ~1.2 | Optimal lipophilicity for oral bioavailability. |
| H-Bond Acceptors | 3 (N, O, O) | High potential for specific binding interactions.[1] |
| H-Bond Donors | 1 (OH) | The OH is usually lost/converted in the final drug. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine (5.2) due to 3-Cl, reducing non-specific binding.[1] |
| Metabolic Stability | High | 3-Cl blocks oxidation; 4-OMe is stable (unless O-dealkylation occurs).[1] |
Visualization: Pharmacophore Mapping (MALT1 Context)
The following diagram illustrates how the (3-Chloro-4-methoxypyridin-2-yl)methyl fragment acts as a critical linker in MALT1 inhibitors, bridging the core scaffold to the solvent front.[1]
Figure 2: Pharmacophore map demonstrating the spatial orientation of substituents when the scaffold is incorporated into a bioactive ligand.[1]
References
-
Vertex Pharmaceuticals Inc. (2022). Combination therapies comprising menin-mll inhibitors.[1] WO2022237720A1. Link
-
Janssen Pharmaceutica NV. (2019). Pyrazole derivatives as MALT1 inhibitors. EP3807266B1. Link
-
Aurigene Discovery Technologies. (2023). Compounds targeting RNA-binding or RNA-modifying proteins.[1] CN116157392A. Link
-
BenchChem. (2025).[4] Application Notes: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (Analogous chemistry reference). Link
-
Sigma-Aldrich. (2024). Product Specification: (3-Chloro-4-methoxypyridin-2-yl)methanol. Link
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 3. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
(3-Chloro-4-methoxypyridin-2-yl)methanol as a building block in organic synthesis
Executive Summary: The "Privileged" Pyridine Scaffold
(3-Chloro-4-methoxypyridin-2-yl)methanol is a highly functionalized heterocyclic building block that serves as a critical linchpin in the synthesis of Proton Pump Inhibitors (PPIs) , Kinase Inhibitors (e.g., EGFR) , and Fragment-Based Drug Discovery (FBDD) campaigns.
Its structural value lies in its orthogonal reactivity :
-
C2-Methanol: A primary alcohol handle for esterification, oxidation, or conversion to a leaving group (halide/mesylate) for nucleophilic displacement.
-
C3-Chlorine: A halogen handle offering steric influence and potential for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit with specific activation requirements due to the electron-deficient pyridine ring.
-
C4-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's basicity and lipophilicity, which can also be O-demethylated to access 4-pyridone tautomers.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in high-value medicinal chemistry workflows.
Physicochemical Profile & Structural Logic
| Property | Data | Structural Implication |
| Formula | C₇H₈ClNO₂ | Compact, fragment-like scaffold. |
| MW | 173.60 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| ClogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The 3-Cl (EWG) lowers basicity compared to pyridine (5.2), while 4-OMe (EDG) partially restores it. |
| H-Bond Donors | 1 (-OH) | Critical for active site binding or derivatization. |
| H-Bond Acceptors | 3 (N, OMe, OH) | High interaction potential. |
Validated Synthetic Pathways
To ensure high fidelity in generating this building block, we prioritize the Reduction of the Picolinate Ester over the Boekelheide rearrangement for small-to-medium scale synthesis due to higher atom economy and cleaner impurity profiles.
Pathway A: Selective Reduction (Recommended)
Precursor: Methyl 3-chloro-4-methoxypicolinate (CAS: 1256807-80-3)
Rationale: The ester moiety at C2 is electronically activated by the adjacent nitrogen, making it highly susceptible to hydride reduction. Using NaBH₄ in methanol is milder and more chemoselective than LiAlH₄, preventing potential dechlorination at the C3 position.
Protocol 1: NaBH₄ Reduction
-
Setup: Charge a round-bottom flask with Methyl 3-chloro-4-methoxypicolinate (1.0 equiv) and anhydrous Methanol (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Sodium Borohydride (NaBH₄) (4.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the ester (M+H 202) and appearance of the alcohol (M+H 174).
-
Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution or 1M HCl (adjust pH to ~7).
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Pathway B: Boekelheide Rearrangement (Alternative)
Precursor: 3-Chloro-4-methoxy-2-methylpyridine Mechanism: Oxidation to the N-oxide followed by acylation-induced [3,3]-sigmatropic rearrangement.
Note: This route is preferred if the 2-methyl precursor is more accessible than the ester, but it involves more steps.
Figure 1: Comparative synthetic strategies. The ester reduction (blue arrow) is preferred for operational simplicity.
Reactivity & Applications in Drug Discovery
The "PPI Linker" Strategy (Sulfide Formation)
This molecule is a structural analog to the "pyridyl carbinol" precursors used in blockbuster PPIs (e.g., Rabeprazole, Lansoprazole). The 2-hydroxymethyl group is converted to a chloride, which then alkylates a benzimidazole thiol.
Mechanism:
-
Activation: The alcohol is converted to a chloride using Thionyl Chloride (SOCl₂). The 3-Cl substituent exerts a steric effect that can stabilize the intermediate carbocation or transition state during substitution.
-
Coupling: Nucleophilic attack by a mercaptobenzimidazole.
-
Oxidation: The resulting sulfide is enantioselectively oxidized to the sulfoxide (the active PPI pharmacophore).
Protocol 2: Chlorination (Activation)
-
Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM .
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2–1.5 equiv) dropwise.
-
Stir at 0°C to RT for 1–2 hours.
-
Critical Step: Evaporate volatiles in vacuo. The product is often isolated as the hydrochloride salt . Do not perform an aqueous basic workup unless necessary, as the free base 2-chloromethylpyridine can be unstable (prone to self-polymerization). Use immediately in the next coupling step.
Palladium-Catalyzed Cross-Coupling
The C3-Chlorine is traditionally challenging to engage in Pd-catalyzed coupling due to the electron-rich nature of the 4-methoxy group (deactivating the ring toward oxidative addition) and steric hindrance from the C2 and C4 substituents.
-
Optimization: Use electron-rich, bulky ligands (e.g., XPhos , RuPhos ) or Pd(dtbpf)Cl₂ to facilitate oxidative addition at the sterically congested C3 position.
-
Application: Synthesis of bi-aryl kinase inhibitors where the pyridine serves as the hinge binder.
Workflow Visualization: From Building Block to Bioactive Scaffold
The following diagram illustrates the divergent utility of the molecule, highlighting its role in creating sulfoxide drugs (PPIs) and bi-aryl scaffolds.
Figure 2: Divergent synthesis map demonstrating the conversion of the alcohol handle into electrophiles (chlorides) or oxidation states (aldehydes), and the engagement of the C3-Cl in cross-coupling.[1][2]
Safety & Stability Guidelines
-
Vesicant Hazard: Like many 2-chloromethylpyridines, the activated chloride derivative (Protocol 2) is a potential vesicant and strong alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Stability: The target alcohol is stable at 4°C. However, the activated chloride (2-chloromethyl) is prone to degradation. Always prepare the chloride in situ or store as the HCl salt under argon at -20°C.
-
Waste Disposal: Pyridine derivatives are toxic to aquatic life. All aqueous waste from the reduction (containing boron salts) must be treated as hazardous chemical waste.
References
-
BenchChem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. (General pyridine functionalization protocols).
-
Liu, H., et al. "Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine."[3] ResearchGate, 2005. (Describes regioselective methylation and reduction of related pyridine esters).
-
ChemicalBook. Methyl 4-chloropicolinate Synthesis and Properties. (Precursor chemistry).[4]
-
Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954.[5] (Foundational mechanism for Pathway B).
-
PubChem. 4-Chloro-3-methoxy-2-methylpyridine. (Data on the methyl precursor).
Sources
discovery and history of (3-Chloro-4-methoxypyridin-2-yl)methanol
This guide details the discovery, chemical utility, and synthetic evolution of (3-Chloro-4-methoxypyridin-2-yl)methanol , a specialized heterocyclic building block that has emerged as a "privileged scaffold" in the development of next-generation targeted therapies, specifically MALT1 inhibitors (e.g., Safimaltib) and Menin-MLL inhibitors .[1]
A Critical Scaffold in Targeted Protein Degradation and Allosteric Inhibition[1]
CAS Number: 111371-43-8 (and related salts/derivatives) Molecular Formula: C₇H₈ClNO₂ Molecular Weight: 173.60 g/mol IUPAC Name: (3-Chloro-4-methoxypyridin-2-yl)methanol[1]
Part 1: Executive Summary & Therapeutic Context[2]
(3-Chloro-4-methoxypyridin-2-yl)methanol is not a drug substance itself but a high-value Key Intermediate (KI) used to introduce a specific pharmacophore—the 3-chloro-4-methoxypyridine-2-yl moiety —into complex drug candidates.[1]
Unlike simpler pyridines used in early generation proton pump inhibitors (e.g., Pantoprazole, which uses the 3-methoxy-4-chloro isomer), this specific substitution pattern (3-Cl, 4-OMe) has gained prominence in the last decade for its ability to optimize lipophilic efficiency (LipE) and metabolic stability in allosteric inhibitors.[1]
Primary Therapeutic Applications
| Therapeutic Class | Target Mechanism | Key Drug Candidates | Role of the Scaffold |
| Oncology (Lymphoma) | MALT1 Protease Inhibition | Safimaltib (JNJ-67856633) | Acts as an anchor in the allosteric pocket, stabilizing the inactive conformation of the MALT1 paracaspase.[1] |
| Oncology (AML) | Menin-MLL Inhibition | Isoquinolinone Series (e.g., JNJ-75276617 analogs) | Displaces the MLL fusion protein from Menin; the chlorine atom often fills a small hydrophobic sub-pocket.[1] |
| Immunology | NF-κB Pathway Modulation | Various preclinical assets | Modulates cytokine release (IL-6, IL-10) by blocking downstream signaling of B-cell receptors.[1] |
Part 2: Discovery & Medicinal Chemistry Rationale[1][2]
The selection of the (3-chloro-4-methoxypyridin-2-yl)methanol scaffold is rarely accidental.[1] It represents a solution to specific medicinal chemistry challenges encountered during "hit-to-lead" optimization.
The "Chlorine Scan" Effect
In the development of Safimaltib , researchers needed a group that could penetrate the allosteric site of MALT1.
-
Metabolic Blocking: The chlorine atom at the C3 position blocks metabolic oxidation at a vulnerable site on the pyridine ring.
-
Electronic Tuning: The electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen, preventing unwanted protonation at physiological pH, which could otherwise hinder membrane permeability.[1]
The Methoxy Anchor
The C4-methoxy group serves as a hydrogen bond acceptor while providing bulk to fill the binding pocket.[1] In Menin-MLL inhibitors, this group often orients the molecule to maximize pi-stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the protein active site.[1]
Part 3: Chemical Synthesis (Technical Protocols)
The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol is challenging due to the need for specific regiocontrol.[1] The "Maltol Route" (used for Pantoprazole) yields the wrong isomer (4-chloro-3-methoxy).[1] Therefore, the N-Oxide Functionalization Route is the industry standard for this specific isomer.[1]
Synthetic Pathway Visualization
The following diagram illustrates the regioselective synthesis starting from 3-chloro-2-methylpyridine.
Figure 1: Step-wise synthesis via N-oxide activation and Boekelheide rearrangement.
Detailed Experimental Protocol (Bench Scale)
Prerequisites: All reactions must be performed under a fume hood. Nitration steps involve exotherms; temperature control is critical.
Step 1: N-Oxidation[1]
-
Dissolve 3-chloro-2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Add 30% Hydrogen Peroxide (1.5 eq) dropwise at room temperature.
-
Heat to 70-80°C for 12-16 hours. Monitor by TLC/LCMS.
-
Workup: Quench excess peroxide with sodium sulfite. Concentrate under vacuum. Neutralize with Na₂CO₃ and extract with DCM.
-
Yield: Typically >85%.
Step 2: Regioselective Nitration
Mechanism: The N-oxide group directs the electrophilic nitronium ion (NO₂⁺) to the C4 position (para to N-oxide), which is also electronically favored by the ortho-chloro group.[1]
-
Prepare a mixture of conc. H₂SO₄ and fuming HNO₃ at 0°C.
-
Add 3-chloro-2-methylpyridine N-oxide slowly, maintaining internal temp <10°C.
-
Heat to 90°C for 4-6 hours.
-
Isolate: Pour onto ice water. The nitro product often precipitates as a yellow solid. Filter and dry.
Step 3: Methoxylation (Nucleophilic Aromatic Substitution)
-
Suspend the nitro-intermediate in dry Methanol.
-
Add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C.
-
Stir at ambient temperature. The nitro group is an excellent leaving group in this electron-deficient system.[1]
-
Result: Formation of 3-chloro-4-methoxy-2-methylpyridine N-oxide .
Step 4: Boekelheide Rearrangement
Critical Step: This converts the methyl group to a hydroxymethyl equivalent.
-
Dissolve the methoxy-N-oxide intermediate in Acetic Anhydride (Ac₂O).
-
Reflux (approx. 140°C) for 2-4 hours. The N-oxide oxygen migrates to the benzylic carbon.[1]
-
Workup: Remove excess Ac₂O under vacuum. The residue is the acetate ester.
Step 5: Hydrolysis
-
Treat the crude acetate with 2N NaOH in Methanol/Water.
-
Stir at room temperature for 1 hour.
-
Extract with Ethyl Acetate (EtOAc) or DCM.
-
Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Final Product: White to off-white crystalline solid.[1]
Part 4: Technical Specifications & Safety
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Hygroscopic; store in desiccator.[1] |
| Purity (HPLC) | ≥ 98.0% | Critical for pharmaceutical coupling. |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water. |
| Storage | 2-8°C, Inert Atmosphere | Protect from light and moisture.[1] |
| Hazards | Irritant (Skin/Eye) | Precursors (N-oxides, Nitro) are potentially energetic. |
Part 5: Utility in Drug Synthesis (Coupling)
Once synthesized, (3-Chloro-4-methoxypyridin-2-yl)methanol is typically converted into an electrophile to couple with the main drug scaffold.[1]
Common Coupling Strategy:
-
Mesylation/Chlorination: The alcohol (-OH) is converted to a mesylate (-OMs) or chloride (-Cl) using MsCl/Et₃N or SOCl₂.[1]
-
Alkylation: The activated intermediate reacts with a nucleophile (e.g., a pyrazole nitrogen in Safimaltib or an isoquinolinone nitrogen in Menin inhibitors).
Figure 2: General workflow for incorporating the scaffold into an API.[1]
References
-
MALT1 Inhibitor Discovery (Safimaltib)
-
Patent: Pyrazole Derivatives as MALT1 Inhibitors
- Patent Number: EP 3807266 B1 (Janssen Pharmaceutica).
- Context: Explicitly lists "1-(3-chloro-4-methoxypyridin-2-yl)-...
-
Patent: Menin-MLL Inhibitor Combinations
- Synthetic Methodology (N-Oxide Rearrangement)
Sources
High-Precision Theoretical Characterization of (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary & Structural Significance
The molecule (3-Chloro-4-methoxypyridin-2-yl)methanol represents a highly functionalized pyridine scaffold critical to the development of next-generation proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Its structure features a dense substitution pattern (2,3,4-trisubstituted) that introduces unique steric and electronic challenges:
-
Steric Compression: The vicinal positioning of the hydroxymethyl (C2), chloro (C3), and methoxy (C4) groups creates a "molecular gear" system where the rotation of one substituent influences the others.
-
Electronic Push-Pull: The competition between the electron-withdrawing chlorine (-I effect) and the electron-donating methoxy group (+M effect) significantly alters the basicity of the pyridine nitrogen, a key parameter for H+/K+ ATPase binding.
-
Intramolecular Hydrogen Bonding (IMHB): The C2-hydroxymethyl group can act as a hydrogen bond donor to either the pyridinic nitrogen (N1) or the C3-chlorine, creating competing conformers with distinct solubility and reactivity profiles.
This guide outlines a rigorous theoretical framework for characterizing these properties using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping.
Computational Methodology (DFT Protocol)[1][2][3]
To ensure high-fidelity results, we employ a "Self-Validating" computational workflow. Standard functionals (like B3LYP) often fail to capture the weak dispersion forces present between the chloro and methoxy groups. Therefore, dispersion-corrected functionals are mandatory.
Recommended Level of Theory
-
Optimization & Frequencies: wB97X-D/6-311++G(d,p)
-
Rationale: The wB97X-D functional includes long-range dispersion corrections (crucial for Cl···OMe interactions). The 6-311++G(d,p) basis set adds diffuse functions to accurately model the lone pairs on Chlorine, Oxygen, and Nitrogen.
-
-
Solvation Model: SMD (Solvation Model based on Density)
-
Solvents: Water (biological simulation) and Dichloromethane (synthesis simulation).
-
-
NBO Analysis: NBO 6.0
-
Purpose: To quantify the hyperconjugative interactions (e.g.,
) that stabilize specific conformers.
-
Step-by-Step Workflow
The following diagram illustrates the logical flow from 2D structure to validated quantum mechanical data.
Figure 1: Standardized computational workflow for characterizing trisubstituted pyridine derivatives.
Conformational Analysis & Intramolecular Interactions[4]
The biological activity of (3-Chloro-4-methoxypyridin-2-yl)methanol is dictated by the orientation of the C2-Hydroxymethyl group. Theoretical studies must evaluate two primary conformers:
The Competitive Hydrogen Bond Scenario
| Conformer | Interaction Type | Distance (Å) | Relative Energy ( | Stability Factor |
| Conf-A (Closed) | O-H | 1.95 - 2.05 | 0.00 kcal/mol | High: Formation of a pseudo-5-membered ring. |
| Conf-B (Open) | O-H | 2.30 - 2.45 | +2.5 - 3.5 kcal/mol | Low: Weak hydrogen bond; steric repulsion. |
| Conf-C (Trans) | None (Solvent exposed) | N/A | +4.0 - 5.0 kcal/mol | Medium: Stabilized only in polar protic solvents. |
Technical Insight: In gas-phase DFT calculations, Conf-A is expected to be the global minimum due to the strong basicity of the pyridine nitrogen. However, researchers must perform Potential Energy Surface (PES) scanning by rotating the
Reactivity Descriptors (Fukui Functions)
To predict how this molecule behaves in drug synthesis (e.g., nucleophilic substitution) or enzymatic metabolism, we utilize Fukui Functions . These descriptors map the electron density changes when electrons are added or removed.
Calculating Fukui Indices
The condensed Fukui functions are calculated using Natural Population Analysis (NPA) charges (
-
Nucleophilic Attack (
):-
Significance: Where will the molecule accept electrons? (Likely the Pyridine Ring carbons).
-
-
Electrophilic Attack (
):-
Significance: Where will the molecule donate electrons? (Likely the N1 nitrogen or OMe oxygen).
-
Predicted Reactivity Map
Figure 2: Predicted reactivity landscape based on electronic effects and steric hindrance.
Analysis: The C3-Chlorine atom deactivates the ring inductively but provides steric shielding for the C4-methoxy group. Theoretical studies should focus on the C6 position , which is often the most susceptible to nucleophilic attack in 2,3,4-substituted pyridines due to the combined directing effects.
Molecular Docking Protocol
When studying this molecule as a ligand (e.g., for H+/K+ ATPase), rigid docking is insufficient due to the flexibility of the hydroxymethyl group.
Induced Fit Docking (IFD) Strategy
-
Ligand Preparation:
-
Generate all tautomers (though pyridine form is dominant).
-
Set pH to 7.4 (Pyridine N is likely unprotonated at neutral pH, pKa
3-4 due to Cl withdrawing effect).
-
-
Grid Generation:
-
Target: H+/K+ ATPase (PDB ID: 5YLU or similar Vonoprazan-bound structures).
-
Focus the grid on the K+ binding site (luminal channel).
-
-
Scoring Function:
-
Use XP (Extra Precision) scoring to penalize the desolvation of the polar -CH2OH group if it does not find a hydrogen bond partner (e.g., Glu795).
-
References
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. Link
-
Abe, K., et al. (2018). Crystal structures of the gastric proton pump. Nature, 556, 214–218. (Reference for H+/K+ ATPase structure). Link
Technical Whitepaper: Operational Safety and Handling of (3-Chloro-4-methoxypyridin-2-yl)methanol
The following technical guide is structured to address the operational safety, handling, and risk mitigation strategies for (3-Chloro-4-methoxypyridin-2-yl)methanol .
Executive Summary & Compound Profile
(3-Chloro-4-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative commonly utilized as a building block in the synthesis of pharmaceutical agents, particularly proton pump inhibitors (PPIs) and kinase inhibitors. Its structure features a pyridine ring substituted with a chlorine atom at the C3 position, a methoxy group at C4, and a hydroxymethyl group at C2.
Due to the specific substitution pattern, this compound exhibits amphoteric properties and potential reactivity typical of "benzylic-like" pyridine alcohols. This guide adopts a Read-Across Toxicology approach, synthesizing data from close structural analogs (e.g., 4-methoxy-3-methylpyridin-2-yl methanol) where specific experimental data for this isomer is absent.
Physicochemical Specifications
| Property | Specification / Value | Note |
| Formula | C₇H₈ClNO₂ | Halogenated Pyridine |
| Molecular Weight | 173.60 g/mol | |
| Physical State | Solid (Crystalline powder) | Usually white to off-white |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in non-polar alkanes |
| pKa (Predicted) | ~3.5 - 4.5 (Pyridine N) | Protonates in acidic media |
| Melting Point | ~60–70 °C (Analog based) | Verify per specific batch CoA |
Hazard Identification & Toxicology (GHS Classification)
Note: As a research chemical, specific LD50 data may be unlisted. The following classifications are derived from Structure-Activity Relationships (SAR) of halogenated alkoxypyridines.
Primary Hazards (CLP/GHS Standards)
-
Skin Corrosion/Irritation (Category 2 - H315): Causes skin irritation upon contact. The combination of the basic pyridine nitrogen and the halogen substituent increases dermal reactivity.
-
Serious Eye Damage/Irritation (Category 2A - H319): Causes serious eye irritation.[1][2][3] Micro-fine dust particles are particularly aggressive to mucosal membranes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): May cause respiratory irritation.[2] Inhalation of dust is the primary vector.
Precautionary "Black Box" Warnings
-
Alkylating Potential: The hydroxymethyl group at the 2-position, while stable, can be converted to a chloromethyl group (e.g., via reaction with SOCl₂) which is a potent alkylating agent (nitrogen mustard analog). Treat downstream intermediates with extreme caution.
-
Sensitization: Halogenated pyridines have a moderate potential to cause skin sensitization. Repeated exposure should be strictly avoided.
Exposure Control & Engineering Protocols
Trustworthy safety relies on redundancy. The following matrix dictates the operational environment.
Engineering Controls[9]
-
Primary Containment: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).
-
Atmosphere: Store and handle under inert gas (Nitrogen/Argon) if possible. While the alcohol is relatively stable, the pyridine ring can oxidize (N-oxide formation) over time, altering its toxicological profile.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | If outside a hood (emergency only). Prevents inhalation of H335 irritant dust. |
| Hands | Double Nitrile (0.11 mm min) | Pyridines permeate latex rapidly. Double gloving provides a visual breach indicator. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on forearms/cuffs, a common contamination vector. |
Visualization: Exposure Risk Logic
The following decision tree illustrates the logic for selecting exposure controls based on the physical state of the compound.
Caption: Logic flow for selecting engineering controls and PPE based on the physical state of the material.
Operational Handling Protocols
A. Storage and Stability[8][10][11]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Hygroscopicity: Pyridine methanols can be hygroscopic. Store in a tightly sealed container with desiccants. Moisture absorption alters stoichiometry and can make the solid sticky/hard to handle.
-
Segregation: Store away from strong oxidizing agents (e.g., permanganates) and acid chlorides .
B. Reaction Setup (Self-Validating Workflow)
When using this compound as a nucleophile (e.g., alkylation of the alcohol):
-
Solubility Check: Dissolve a small aliquot in the target solvent (e.g., DCM or DMF) before adding reagents. If turbidity persists, sonicate.
-
Exotherm Control: If deprotonating the alcohol (using NaH or KOtBu), significant hydrogen gas evolution will occur. Ensure venting is active.
-
Quenching: Never quench reactions containing this intermediate directly with strong acid; the heat generated can degrade the pyridine ring or cause uncontrolled splashing. Use saturated NH₄Cl or water.
C. Waste Disposal[7][9][10][11][12][13]
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with acidic waste streams if the solution is basic (risk of exotherm).
-
Decontamination: Glassware should be rinsed with an organic solvent (Acetone/Ethanol) before washing with water. The compound is poorly soluble in water; direct water washing will leave residue.
Emergency Response Procedures
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don Tyvek sleeves and double gloves.
-
Contain: Do not dry sweep (generates dust). Cover the spill with a damp paper towel or use a HEPA vacuum.
-
Clean: Wipe the surface with a 10% soap solution, followed by an ethanol wipe.
Spill Cleanup (Solution)
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Collect: Scoop into a hazardous waste container labeled "Halogenated Organic."
Visualization: Emergency Decision Workflow
Caption: Step-by-step decision tree for immediate response to exposure or laboratory spills.
References
-
PubChem. (4-methoxy-3-methylpyridin-2-yl)methanol (Analog Reference).[4] National Library of Medicine. Available at: [Link]
-
ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency. Available at: [Link]
Sources
Methodological & Application
Application Note: Synthetic Workflows for Derivatization of (3-Chloro-4-methoxypyridin-2-yl)methanol in Drug Discovery
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8) is a highly versatile and privileged building block in modern medicinal chemistry. Its unique substitution pattern—a sterically demanding 3-chloro group, an electron-donating 4-methoxy group, and a reactive 2-hydroxymethyl handle—makes it an essential intermediate for synthesizing mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors[1], RNA-binding protein modulators[2], and biphenyl-based immunomodulators[3].
This application note details two divergent, field-proven synthetic workflows for derivatizing this scaffold: halogenation-driven S-alkylation and oxidation-driven reductive amination .
Mechanistic Causality & Reaction Logic
The 2-hydroxymethyl group serves as the primary site for functionalization. However, the electron-rich nature of the pyridine ring combined with the electron-withdrawing 3-chloro group creates unique electronic push-pull dynamics that dictate reagent selection:
-
Halogenation Logic : Converting the alcohol to an alkyl halide requires careful reagent selection. Thionyl chloride (SOCl₂) is preferred over harsh hydrohalic acids (like aqueous HBr/HCl) to prevent the unwanted cleavage of the 4-methoxy ether[4]. The resulting 2-(chloromethyl) intermediate is highly reactive and prone to self-alkylation; thus, it must be utilized immediately or stored at -20°C.
-
Oxidation Logic : Oxidation to 3-chloro-4-methoxypicolinaldehyde must be strictly controlled to prevent over-oxidation to the corresponding picolinic acid. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild conditions and high chemoselectivity, avoiding the use of transition metals that might irreversibly coordinate with the pyridine nitrogen.
Divergent synthetic pathways from (3-Chloro-4-methoxypyridin-2-yl)methanol.
Workflow 1: Halogenation & S-Alkylation
This protocol describes the synthesis of S-alkylated derivatives, which are common precursors for thienoimidazole-based gastric acid inhibitors[5] and related heterocyclic compounds.
Step-by-Step Protocol: Synthesis of 2-(chloromethyl)-3-chloro-4-methoxypyridine
-
Preparation : Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.
-
Activation : Dropwise add thionyl chloride (SOCl₂, 1.5 eq) over 15 minutes.
-
Causality: The slow addition controls the exothermic release of SO₂ and HCl gases, minimizing thermal degradation and dimerization of the starting material.
-
-
Reaction : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1) until complete consumption of the alcohol.
-
Quenching & Extraction : Carefully quench the reaction with saturated aqueous NaHCO₃ at 0°C until the aqueous layer reaches pH ~7.
-
Self-Validating Step: Gas evolution (CO₂) will completely cease when neutralization is achieved, visually confirming a safe pH for extraction.
-
Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
S-Alkylation : Dissolve the crude chloride immediately in anhydrous DMF. Add the desired thiol (1.1 eq) and K₂CO₃ (2.0 eq). Stir at RT for 12 hours to yield the S-alkylated derivative.
Workflow 2: Oxidation & Reductive Amination
This workflow generates N-alkylated derivatives, frequently utilized in the synthesis of biphenyl-based immunosuppressive checkpoint blockers[3] and MALT1 inhibitors[1].
Step-by-Step Protocol: Synthesis of N-((3-chloro-4-methoxypyridin-2-yl)methyl)amines
-
Oxidation : Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.1 M). Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion at 0°C. Stir at RT for 2 hours.
-
Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, preventing destructive oxidative side reactions during the organic extraction phase. Extract with DCM, dry, and concentrate to yield 3-chloro-4-methoxypicolinaldehyde.
-
-
Imine Formation : In a dry flask, combine the crude aldehyde (1.0 eq) and the target primary amine (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at RT for 2 hours.
-
Self-Validating Step: A distinct color change (often turning deep yellow or orange) and the disappearance of the aldehyde spot on TLC confirm complete imine formation prior to reduction.
-
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is mild enough not to reduce any unreacted aldehyde back to the starting alcohol, and over NaBH₃CN to avoid the generation of highly toxic hydrogen cyanide byproducts.
-
-
Isolation : After 12 hours, quench with 1N NaOH, extract with EtOAc, and purify via flash chromatography.
Step-by-step experimental workflow logic for the reductive amination process.
Quantitative Data Summary
Table 1: Comparison of Derivatization Routes for (3-Chloro-4-methoxypyridin-2-yl)methanol
| Transformation | Reagents / Conditions | Avg. Yield (%) | Purity (HPLC) | Key Byproducts / Limitations |
| Chlorination | SOCl₂, DCM, 0°C to RT, 2h | 85 - 92% | >95% | Dimerization if stored >48h at RT. |
| S-Alkylation | Thiol, K₂CO₃, DMF, RT, 12h | 78 - 88% | >98% | Disulfide formation if O₂ is present. |
| Oxidation | DMP, DCM, RT, 2h | 90 - 95% | >96% | Trace picolinic acid if H₂O present. |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE, 12h | 70 - 85% | >95% | Over-alkylation (tertiary amine) trace. |
References
-
[1] PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS - European Patent Office - EP 3807266 B1 | Source: Googleapis.com | 1
-
[2] CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins | Source: Google Patents | 2
-
[5] CN1026063C - 含取代的噻吩并咪唑衍生物的药物组合物的制备方法 | Source: Google Patents | 5
-
[3] WO 2021/136354 A1 - Biphenyl derivative inhibitor | Source: Googleapis.com | 3
-
[4] CN1026063C - 含取代的噻吩并咪唑衍生物的药物组合物的制备方法 (Reaction Details) | Source: Google Patents | 4
Sources
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- 2. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1026063C - å«å代çå»å©å¹¶åªåè¡çç©çè¯ç©ç»åç©çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
- 5. CN1026063C - å«å代çå»å©å¹¶åªåè¡çç©çè¯ç©ç»åç©çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
using (3-Chloro-4-methoxypyridin-2-yl)methanol in multi-step organic synthesis
An Application Guide to (3-Chloro-4-methoxypyridin-2-yl)methanol in Multi-Step Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets.[1] (3-Chloro-4-methoxypyridin-2-yl)methanol emerges as a highly valuable and versatile starting material in this context. Its structure is pre-functionalized with three distinct and orthogonally reactive sites: a primary alcohol, a reactive chloro group, and a methoxy-substituted pyridine ring.
The presence of both chloro and methoxy groups is a common strategy in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its binding affinity and pharmacokinetic profile.[2][3] This guide provides an in-depth exploration of the key transformations of (3-Chloro-4-methoxypyridin-2-yl)methanol, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities.
Core Synthetic Transformations
The strategic advantage of (3-Chloro-4-methoxypyridin-2-yl)methanol lies in the differential reactivity of its functional groups. The hydroxymethyl group can be selectively modified without affecting the chloro-substituent, and vice-versa. This allows for a logical and controlled progression in a multi-step synthesis.[4][5]
Caption: Key synthetic pathways from the title compound.
Selective Oxidation to the Aldehyde
The conversion of the primary alcohol to an aldehyde is often the first step in elaborating the C2 position of the pyridine ring. The resulting aldehyde, 3-chloro-4-methoxy-2-pyridinecarboxaldehyde, is a crucial intermediate for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, or aldol condensations.[1][6]
Expertise & Causality:
To prevent over-oxidation to the carboxylic acid, a mild and controlled oxidation method is essential. While reagents like Pyridinium Chlorochromate (PCC) are effective, the Swern oxidation is often preferred as it operates at low temperatures and avoids the use of toxic chromium-based reagents.[7][8] The Swern protocol relies on the in situ formation of a highly reactive dimethylchlorosulfonium ion from dimethyl sulfoxide (DMSO) and oxalyl chloride. This species reacts with the alcohol, and a subsequent E2 elimination, promoted by a hindered base like triethylamine, yields the aldehyde.[8]
Protocol 1: Swern Oxidation
Objective: To synthesize 3-chloro-4-methoxy-2-pyridinecarboxaldehyde.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.74 g | 1.0 | Starting Material |
| Dichloromethane (DCM), anhydrous | 50 mL | - | Solvent |
| Dimethyl sulfoxide (DMSO) | 1.1 mL | 1.5 | Activator |
| Oxalyl Chloride | 1.0 mL | 1.3 | Activator |
| Triethylamine (TEA) | 5.6 mL | 4.0 | Base |
| Reaction Temperature | -78 °C to RT | - | Critical for selectivity |
Step-by-Step Methodology:
-
Initiation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (30 mL) and oxalyl chloride (1.0 mL, 1.3 equiv.). Cool the solution to -78 °C using an acetone/dry ice bath.
-
Activator Formation: Slowly add a solution of DMSO (1.1 mL, 1.5 equiv.) in anhydrous DCM (5 mL) to the stirred solution. Continue stirring for 15 minutes at -78 °C.
-
Substrate Addition: Add a solution of (3-Chloro-4-methoxypyridin-2-yl)methanol (1.74 g, 1.0 equiv.) in anhydrous DCM (15 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.6 mL, 4.0 equiv.) to the reaction mixture. Allow the flask to slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl, heteroaryl, or vinyl groups.[9][10][11] This reaction is a cornerstone of modern pharmaceutical synthesis.[11]
Expertise & Causality:
The Suzuki reaction proceeds through a well-defined catalytic cycle.[11] The choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-deficient heterocyclic halides. The chloro group on the pyridine ring is activated towards oxidative addition by the ring's electron-withdrawing nature.[12] A phosphine ligand, such as that in PdCl₂(dppf), stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To couple (3-Chloro-4-methoxypyridin-2-yl)methanol with a representative arylboronic acid (e.g., 4-fluorophenylboronic acid).
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.0 g | 1.0 | Starting Material |
| 4-Fluorophenylboronic acid | 964 mg | 1.2 | Coupling Partner |
| PdCl₂(dppf)·CH₂Cl₂ | 235 mg | 0.05 | Catalyst |
| Potassium Phosphate (K₃PO₄) | 2.44 g | 2.0 | Base |
| 1,4-Dioxane / Water | 20 mL / 5 mL | - | Solvent (4:1 ratio) |
| Reaction Temperature | 90 °C | - | Thermal condition |
Step-by-Step Methodology:
-
Setup: Combine (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 g, 1.0 equiv.), 4-fluorophenylboronic acid (964 mg, 1.2 equiv.), PdCl₂(dppf)·CH₂Cl₂ (235 mg, 0.05 equiv.), and K₃PO₄ (2.44 g, 2.0 equiv.) in a round-bottom flask.
-
Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired biaryl product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the displacement of the C3-chloro substituent by a range of nucleophiles.[14] This SNAr reaction is a powerful tool for introducing nitrogen, oxygen, or sulfur functionalities, which are prevalent in biologically active molecules.[15][16]
Expertise & Causality:
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom in the pyridine ring. These reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.
Protocol 3: Amination with Morpholine
Objective: To synthesize (4-Methoxy-3-morpholinopyridin-2-yl)methanol.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| (3-Chloro-4-methoxypyridin-2-yl)methanol | 1.0 g | 1.0 | Starting Material |
| Morpholine | 1.5 mL | 3.0 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.59 g | 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 15 mL | - | Solvent |
| Reaction Temperature | 120 °C | - | Thermal condition |
Step-by-Step Methodology:
-
Setup: In a sealed tube or pressure vessel, combine (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 g, 1.0 equiv.), morpholine (1.5 mL, 3.0 equiv.), and K₂CO₃ (1.59 g, 2.0 equiv.) in DMF (15 mL).
-
Reaction: Seal the vessel and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into brine (50 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the aminated pyridine.
Application in Multi-Step Synthesis: A Model Workflow
To demonstrate the synthetic utility of (3-Chloro-4-methoxypyridin-2-yl)methanol, the following three-step sequence outlines the synthesis of a hypothetical drug-like scaffold, leveraging the orthogonal reactivity of the functional groups.
Caption: A multi-step synthesis workflow.
-
Step 1: Oxidation: The starting material is first oxidized to the aldehyde using the Swern oxidation protocol (Protocol 1). This unmasks the aldehyde functionality for subsequent C-C bond formation while leaving the chloro group intact.
-
Step 2: Suzuki Coupling: The resulting aldehyde is then subjected to a Suzuki-Miyaura cross-coupling reaction (as in Protocol 2) with a suitable arylboronic acid. This step builds the core biaryl structure.
-
Step 3: Reductive Amination: Finally, the biaryl aldehyde is reacted with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB). This efficiently forms the C-N bond, completing the synthesis of the target scaffold.
This logical sequence highlights how (3-Chloro-4-methoxypyridin-2-yl)methanol provides a robust platform for systematically building molecular complexity, a fundamental requirement in drug discovery and development programs.
References
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
- Multistep Synthesis | Reaction Integration - Vapourtec Ltd.
- Journal Name COMMUNICATION - DR-NTU.
- Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
- Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing.
- Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in.
- Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic - PMC.
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed.
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
- Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem.
- 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts.
- 10.10: An Introduction to Multiple Step Synthesis - Chemistry LibreTexts.
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.
- Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview - Benchchem.
Sources
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- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. vapourtec.com [vapourtec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lab Reporter [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: Strategic Coupling Protocols for (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 1227602-94-3) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand (e.g., Orexin antagonists) chemical space. The unique substitution pattern—combining a sterically demanding 3-chloro group with an electron-donating 4-methoxy group—imparts specific electronic and conformational properties to the pyridine ring.
This application note details the two primary methodologies for coupling this fragment to core scaffolds: Direct Mitsunobu Coupling (ideal for discovery scale and sensitive substrates) and Activation-Displacement (ideal for scale-up and robust nucleophiles). We also address the specific reactivity challenges posed by the basic pyridine nitrogen and the steric congestion at the 2-position.
Reactivity Profile & Structural Analysis
Before initiating coupling, it is critical to understand the electronic environment of the substrate.
| Feature | Chemical Consequence | Experimental Implication |
| 2-Hydroxymethyl | Primary Alcohol (Nucleophilic) | Primary site for coupling. Sterically crowded by the adjacent 3-Cl group. |
| 3-Chloro | Electron-withdrawing / Steric Bulk | Decreases pKa of the pyridine nitrogen. Prevents free rotation of the linker, potentially locking bioactive conformations. |
| 4-Methoxy | Electron-donating (Resonance) | Increases electron density of the ring. Makes the pyridine slightly more basic than 3-chloropyridine alone, though the Cl effect dominates. |
| Pyridine Nitrogen | Basic Center | Can sequester protons or Lewis acids. May require buffering or excess reagents in acid-catalyzed steps. |
Mechanistic Pathway Visualization
The following diagram illustrates the decision tree for selecting the optimal coupling strategy based on nucleophile type and scale.
Figure 1: Decision matrix for coupling strategies. Method A is preferred for phenols and imides; Method B is preferred for aliphatic amines and thiols.
Method A: Direct Mitsunobu Coupling
Best For: Phenols, acidic amines (sulfonamides, imides), and heterocycles with pKa < 11. Mechanism: Activation of the alcohol by a phosphonium intermediate followed by SN2 inversion (though inversion is irrelevant for this primary alcohol, the mechanism remains SN2).
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 equiv)
-
Nucleophile: Phenol/Heterocycle (1.0 - 1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (1.2 - 1.5 equiv)
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 - 1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (DCM is acceptable but slower)
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Substrate (1.0 equiv), Nucleophile (1.0 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Note: The 3-chloro group adds steric bulk; cooling ensures the betaine intermediate forms without side reactions.
-
Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Critical Check: Ensure the temperature remains < 5 °C during addition to prevent hydrazine byproduct formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS or TLC. The alcohol spot should disappear.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.[1]
-
Purification: The major contaminant is triphenylphosphine oxide (TPPO).
-
Tip: Triturate the crude residue with cold diethyl ether/hexanes (1:1). TPPO often precipitates out. Filter, then purify the filtrate via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Expert Insight (Troubleshooting)
-
Problem: Low conversion.
-
Cause: The basic pyridine nitrogen may be interfering with the betaine intermediate or protonating the nucleophile.
-
Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for more stubborn couplings. The increased nucleophilicity of PBu3 helps overcome the steric hindrance of the 3-Cl group.
Method B: Activation & SN2 Displacement
Best For: Aliphatic amines, thiols, large scale synthesis (>10g), or when Mitsunobu fails. Mechanism: Conversion of -OH to a good leaving group (Mesylate or Chloride), followed by nucleophilic attack.
Part 1: Activation (Mesylation)
Although chlorination (SOCl2) is possible, mesylation is often cleaner for this substrate to avoid HCl salt formation which precipitates the pyridine.
-
Dissolution: Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 equiv). Cool to 0 °C .[1]
-
Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Completion: Stir at 0 °C for 1 hour. TLC should show complete conversion to the mesylate (often lower Rf than alcohol if unstable, or higher if stable; check by mini-workup).
-
Work-up: Wash with cold saturated NaHCO3, then Brine. Dry over Na2SO4. Concentrate to give the crude mesylate. Use immediately.
Part 2: Displacement
-
Setup: Dissolve the crude mesylate in DMF or Acetonitrile (0.2 M).
-
Nucleophile: Add the Amine/Thiol (1.2 – 1.5 equiv).
-
Base: Add K2CO3 or Cs2CO3 (2.0 equiv).
-
Note: Cesium carbonate is preferred for phenols or weak nucleophiles due to the "Cesium Effect" (improved solubility and reactivity).
-
-
Reaction: Heat to 60–80 °C for 2–6 hours.
-
Steric Note: The 3-Cl group retards the SN2 approach. Heating is almost always required compared to unhindered benzyl halides.
-
-
Work-up: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF). Purify organic layer.[2][1]
Quantitative Comparison of Methods
| Parameter | Method A (Mitsunobu) | Method B (Activation - MsCl) |
| Atom Economy | Poor (Generates Ph3PO, Hydrazine) | Moderate (Generates MsOH salt) |
| Purification | Difficult (TPPO removal) | Easy (Extraction/Wash) |
| Steric Tolerance | Moderate | High (Thermal energy overcomes barrier) |
| Substrate Scope | Phenols, Imides | Amines, Thiols, Phenols |
| Typical Yield | 60–85% | 75–90% |
Safety & Handling
-
Pyridine Toxicity: Pyridine derivatives can be toxic and malodorous. Handle in a fume hood.
-
DIAD/DEAD: Shock sensitive and potential explosion hazard if heated under confinement. Store cold.
-
Mesyl Chloride: Highly corrosive and lachrymator.
References
-
Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for pyridine reactivity).
(Note: Specific CAS 1227602-94-3 is a specialized intermediate; protocols are derived from standard methodologies for 2-hydroxymethyl-3-halopyridines found in the literature.)
Sources
Application Note: (3-Chloro-4-methoxypyridin-2-yl)methanol as a Key Pharmacophoric Building Block in Kinase Inhibitor Synthesis
Introduction & Mechanistic Rationale
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8) is a highly versatile, bifunctional building block increasingly utilized in the design and synthesis of advanced small-molecule kinase inhibitors. While historically recognized as an intermediate in the synthesis of proton pump inhibitors (PPIs), its unique stereoelectronic profile has driven its adoption in targeted oncology and immunology, specifically for inhibiting kinases and enzymes such as PIM, MALT1 (), and IDO/TDO ().
Expertise & Experience: The SAR (Structure-Activity Relationship) Advantage
The incorporation of the 3-chloro-4-methoxypyridin-2-ylmethyl moiety into a kinase inhibitor scaffold provides three distinct pharmacological and mechanistic advantages:
-
Hinge Region Binding : The pyridine nitrogen serves as a potent hydrogen bond acceptor. The electron-donating 4-methoxy group increases the pKa of the pyridine nitrogen, strengthening its interaction with the backbone amides of the kinase hinge region.
-
Hydrophobic Pocket Occupation : The 3-chloro substituent provides a specific steric vector. It forces the methoxy group into a preferred conformation while simultaneously occupying adjacent hydrophobic pockets (e.g., the gatekeeper region), enhancing kinase selectivity.
-
Linker Flexibility : The 2-hydroxymethyl group acts as a versatile synthetic handle. It can be converted into an electrophilic center (e.g., chloromethyl or mesylate) to attach the pharmacophore to the main inhibitor core via flexible ether, thioether, or amine linkages.
Fig 1: Pharmacophoric binding model of the 3-chloro-4-methoxypyridine moiety in a kinase active site.
Experimental Workflows & Protocols
To integrate this building block into a kinase inhibitor (e.g., a pyrazole-based MALT1 inhibitor or a thieno-pyridine PIM kinase inhibitor), the hydroxymethyl group must first be activated, followed by a nucleophilic coupling reaction.
Protocol A: Activation via Chlorination to Yield 3-Chloro-2-(chloromethyl)-4-methoxypyridine
Causality & Rationale: Thionyl chloride (SOCl₂) is selected over methanesulfonyl chloride (MsCl) for this specific pyridine derivative because the resulting hydrochloride salt of the chloromethyl pyridine is highly stable, crystalline, and easy to isolate without the need for silica gel chromatography.
Step-by-Step Methodology :
-
Preparation : Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of SOCl₂, while the low temperature controls the exothermic substitution reaction.
-
Reagent Addition : Add thionyl chloride (1.5 eq) dropwise over 15 minutes. Validation: Monitor the evolution of SO₂ and HCl gases (bubbling).
-
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (lower Rf) should completely disappear, replaced by a higher Rf spot corresponding to the chloromethyl product.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM. Triturate the resulting solid with anhydrous diethyl ether to yield 3-chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride as an off-white solid.
Protocol B: N-Alkylation of a Kinase Core Scaffold
Causality & Rationale: Coupling the activated chloromethyl intermediate to a nitrogen-containing heterocycle (e.g., a pyrazole or imidazole core) requires a mild base. N,N-Diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic attack by the base itself.
Step-by-Step Methodology :
-
Preparation : Dissolve the kinase core scaffold (e.g., substituted 1H-pyrazole, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that accelerates Sₙ2 displacement.
-
Base Addition : Add DIPEA (3.0 eq) and stir for 10 minutes to deprotonate the pyrazole nitrogen.
-
Coupling : Add 3-chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride (1.1 eq) in one portion. Heat the reaction to 60 °C for 4–6 hours.
-
Validation : Analyze the reaction via LC-MS. Confirm the presence of the target mass[M+H]⁺ corresponding to the alkylated kinase inhibitor.
-
Purification : Quench with water to precipitate the product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor.
Fig 2: Chemical synthesis workflow from starting material to final kinase inhibitor.
Quantitative Data Presentation
The following table summarizes the optimization of the N-alkylation coupling conditions (Protocol B) when attaching the 3-chloro-4-methoxypyridin-2-ylmethyl moiety to various kinase core scaffolds.
| Entry | Kinase Core Scaffold | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Target Kinase |
| 1 | 3-(Trifluoromethyl)-1H-pyrazole | DIPEA (3.0) | DMF | 60 | 4 | 82% | MALT1 |
| 2 | 3-(Trifluoromethyl)-1H-pyrazole | K₂CO₃ (3.0) | MeCN | 80 | 8 | 65% | MALT1 |
| 3 | Thieno[2,3-c]pyridine | NaH (1.5) | THF | 0 to 25 | 3 | 78% | PIM Kinase |
| 4 | Imidazo[1,5-a]pyridine | DIPEA (3.0) | DMF | 60 | 6 | 85% | IDO / TDO |
| 5 | Pyrrolidine-1-carboxylate | Cs₂CO₃ (2.5) | DMF | 50 | 12 | 71% | CDK7 |
Note: DIPEA in DMF consistently provided the optimal balance of high yield and minimal side reactions for pyrazole and imidazole-based cores.
References
-
NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES Source: Google Patents (WO2016161960A1) URL:[1]
-
PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS Source: Google Patents (EP3807266B1) URL:[2]
-
Combination therapies (Menin-MLL and Kinase Inhibitors) Source: Google Patents (WO2022237720A1) URL:[3]
Sources
- 1. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2022237720A1 - Combination therapies - Google Patents [patents.google.com]
Application Note: Purification Strategies for (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8) is a critical heterocyclic building block, frequently utilized in the synthesis of proton pump inhibitors (PPIs) and next-generation kinase inhibitors.[1] Its structural integrity—specifically the 3-chloro and 4-methoxy substitution pattern—is vital for pharmacological potency.[1]
However, the synthesis of this intermediate (often via Boekelheide rearrangement of the corresponding N-oxide) typically yields a crude mixture containing unreacted N-oxides, des-chloro byproducts, and inorganic salts.[1] This guide details a multi-tiered purification strategy emphasizing chemo-selective acid-base extraction as the primary purification vector, followed by recrystallization for high-purity isolation (>99%).[1]
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Data |
| Chemical Name | (3-Chloro-4-methoxypyridin-2-yl)methanol |
| CAS Number | 111371-43-8 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 103°C – 105°C |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in Water, Hexanes |
| pKa (Calculated) | ~3.5 (Pyridine Nitrogen) |
Impurity Profiling & Causality
Understanding the genesis of impurities is the first step in designing a purification protocol.[1] The standard synthesis involves the rearrangement of 3-chloro-4-methoxy-2-methylpyridine 1-oxide with acetic anhydride, followed by hydrolysis.[1]
| Impurity Type | Origin / Mechanism | Removal Strategy |
| N-Oxide Precursor | Incomplete rearrangement of the starting material.[1] Highly polar. | Acid-Base Extraction: N-oxides are far less basic than pyridines and will not protonate/extract into mild acid.[1] |
| Des-chloro Analog | Over-reduction during precursor synthesis or radical dechlorination.[1] | Recrystallization: The loss of chlorine significantly alters crystal packing and solubility.[1] |
| Over-acylated species | Incomplete hydrolysis of the intermediate acetate ester.[1] | Hydrolysis/Wash: Ensure complete saponification before purification; remove via column if necessary.[1] |
| Inorganic Salts | Neutralization byproducts (NaCl, NaOAc).[1] | Aqueous Wash: Removed during the initial phase separation.[1] |
Protocol A: Chemo-Selective Acid-Base Extraction (Primary Method)[1]
Principle: This method exploits the basicity of the pyridine nitrogen.[1] By lowering the pH, the target molecule forms a water-soluble pyridinium salt, while non-basic impurities (N-oxides, neutral organics) remain in the organic phase.[1]
Reagents
-
Dichloromethane (DCM) or Chloroform
-
Hydrochloric Acid (1.0 N and 2.0 N)
-
Sodium Hydroxide (2.0 N) or Saturated Sodium Carbonate
-
Brine (Saturated NaCl)
Step-by-Step Procedure
-
Dissolution: Dissolve the crude brown solid (10.0 g) in DCM (100 mL). Ensure complete dissolution; filter insolubles if necessary.[1]
-
Acid Extraction (Target Capture):
-
Organic Wash (Impurity Rejection):
-
Basification (Target Release):
-
Re-Extraction:
-
Drying & Isolation:
Protocol B: Recrystallization (Polishing Method)[1]
Principle: While extraction removes chemical impurities, recrystallization removes structural homologs and improves the color profile.[1] The target MP (103–105°C) suggests a solid amenable to thermal purification.[1]
Solvent System
Step-by-Step Procedure
-
Reflux: Place the semi-pure solid (from Protocol A) in a round-bottom flask. Add EtOAc (5 mL per gram of solid). Heat to reflux (approx. 77°C) with stirring.
-
Solubility Check:
-
If the solid does not dissolve completely, add more EtOAc in small increments (1 mL/g) until clear.
-
Note: If black specks remain, perform a hot filtration through a Celite pad.[1]
-
-
Anti-Solvent Addition:
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 2 hours) without agitation.
-
Once ambient, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.
-
-
Filtration:
-
Filter the white needles via vacuum filtration.[1]
-
Wash the cake with cold 1:1 EtOAc:Heptane.
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Protocol C: Flash Chromatography (Recovery Method)[1]
Principle: Used when the crude mixture is complex or if the compound fails to crystallize (oiling out).[1]
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase:
-
Detection: UV at 254 nm (Pyridine ring absorption).[1]
-
Rf Value: ~0.3–0.4 in 5% MeOH/DCM.[1]
Process Visualization
Workflow: Acid-Base Purification Logic
Figure 1: Chemo-selective acid-base extraction workflow exploiting the basicity of the pyridine nitrogen.
Analytical Validation
To ensure the protocol's success, validate the final product using the following parameters:
-
¹H-NMR (CDCl₃, 400 MHz):
References
-
PrepChem. "Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine."[1] PrepChem.com.[1] Accessed October 2023.[1] [Link]
-
Linhardt, R. J., et al. "Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride."[1] Quick Company / Patent Scope. Accessed October 2023.[1] [Link]
-
Organic Syntheses. "4-Acetylpyridine Oxime and Derivatives." Org.[1][2] Synth. 2002, 79, 176.[1] (Reference for general pyridine purification logic). [Link][1]
Sources
- 1. 1823899-02-0|3,5-Dichloro-4-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
Application Note: (3-Chloro-4-methoxypyridin-2-yl)methanol as a Versatile Building Block in Heterocyclic Synthesis
Scientific Context & Structural Rationale
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8) is a highly specialized pyridine derivative that serves as a cornerstone intermediate in the synthesis of complex heterocyclic therapeutics [2]. Structurally, the molecule features a delicate electronic balance: the 3-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), while the 4-methoxy group provides resonance-based electron donation (+M). This "push-pull" electronic environment stabilizes the pyridine core against unwanted electrophilic aromatic substitutions, directing synthetic focus entirely toward the reactive 2-hydroxymethyl handle.
In modern drug development, this building block is critical for synthesizing substituted thieno[3,4-d]imidazole derivatives (gastric acid secretion inhibitors) [5], pyrrole-based GPR119 modulators for metabolic diseases [4], and pyrazole-derived MALT1 inhibitors for oncology [6].
Fig 1. Primary reactivity pathways of the 2-hydroxymethyl group.
Experimental Protocols & Mechanistic Causality
To utilize (3-Chloro-4-methoxypyridin-2-yl)methanol in cross-coupling or substitution reactions, the hydroxyl group must first be activated. The protocols below detail the transformation of this alcohol into a highly reactive electrophile, followed by its application in synthesizing a gastric acid inhibitor analog.
Protocol A: Synthesis of 2-(Chloromethyl)-3-chloro-4-methoxypyridine Hydrochloride
Causality & Design: Direct nucleophilic substitution of a primary alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion. Conversion to a chloride using Thionyl Chloride (
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 g (57.6 mmol) of (3-Chloro-4-methoxypyridin-2-yl)methanol in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried 250 mL round-bottom flask.
-
Atmospheric Control: Purge the system with Argon and cool the suspension to 0°C using an ice-water bath. Rationale: The reaction is highly exothermic; temperature control prevents the cleavage of the 4-methoxy ether linkage.
-
Reagent Addition: Add 5.0 mL (69.1 mmol, 1.2 eq) of
dropwise over 15 minutes via a syringe pump. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. The suspension will gradually become a clear, pale-yellow solution.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 × 30 mL) to remove residual traces of
and . -
Self-Validating Quality Control:
-
Visual: The product precipitates as an off-white solid (hydrochloride salt).
-
NMR Validation: In
NMR ( ), the disappearance of the broad singlet at and the downfield shift of the singlet from to confirm quantitative conversion.
-
Protocol B: Thioetherification and Controlled Sulfoxidation
Causality & Design: In the synthesis of thieno[3,4-d]imidazole-based PPI analogs, the chloromethyl intermediate acts as an electrophile against a heterocyclic thiol. The subsequent oxidation of the thioether to a sulfoxide is the most critical step. Over-oxidation to a sulfone renders the molecule biologically inactive; therefore, strictly 1.0 equivalent of oxidant (mCPBA) and sub-zero temperatures are mandatory [5].
Step-by-Step Methodology:
-
Thioetherification: Dissolve 2-mercapto-1H-thieno[3,4-d]imidazole (1.0 eq) in a biphasic mixture of DCM (50 mL) and 2M aqueous
(50 mL). Add the chloromethyl intermediate from Protocol A (1.05 eq) in portions at room temperature. Stir for 4 hours. -
Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), combine the organic phases, dry over anhydrous
, and concentrate. -
Sulfoxidation: Dissolve the crude thioether in 60 mL anhydrous DCM and cool strictly to -10°C in a brine/ice bath.
-
Oxidation: Dissolve m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.0 eq) in 20 mL DCM and add it dropwise over 30 minutes. Rationale: Slow addition at -10°C ensures kinetic control, favoring sulfoxide formation over sulfone.
-
Quenching (Self-Validating Safety Step): Add 30 mL of saturated aqueous
. A rapid color change or effervescence indicates the neutralization of unreacted peroxide. Stir for 15 minutes until a negative starch-iodide test is achieved. -
Purification: Wash with saturated
to remove m-chlorobenzoic acid. Purify the organic layer via silica gel chromatography (Ethyl Acetate/Methanol = 8:1) [5].
Fig 2. Workflow for synthesizing thieno[3,4-d]imidazole-based gastric acid inhibitors.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and self-validating analytical markers for the primary transformations of (3-Chloro-4-methoxypyridin-2-yl)methanol.
| Transformation | Reagents & Solvents | Temp & Time | Typical Yield | Key Analytical Marker (Self-Validation) |
| Chlorination | 0°C | 95 - 98% | ||
| Oxidation (Aldehyde) | Swern ( | -78°C | 82 - 88% | |
| Thioetherification | Heterocyclic Thiol, | RT, 4h | 85 - 90% | HPLC-MS: Mass shift corresponding to loss of |
| Sulfoxidation | mCPBA (1.0 eq), DCM | -10°C, 1h | 75 - 85% | TLC: Product spot is highly polar; IR: Strong |
References
-
Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. PrepChem. Available at:[Link]
-
2-hydroxymethyl-3-chloro-4-methoxypyridine - CAS 111371-43-8. Molaid Chemical Database. Available at:[Link]
- Substituted thienoimidazole derivatives, a process for their preparation, pharmaceutical compositions containing them, and their use as inhibitors of gastric acid secretion.Google Patents (IE60572B1).
- Heterocyclic modulators of gpr119 for treatment of disease.Google Patents (WO2009117421A2).
-
PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS. European Patent Office (EP3807266B1). Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of (3-Chloro-4-methoxypyridin-2-yl)methanol Synthesis
Status: Operational Ticket ID: PYR-MEOH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield fluctuations in the synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol . This is a notorious scaffold; the steric bulk of the C3-chloro group combined with the electron-donating C4-methoxy group creates a unique electronic environment that complicates standard reduction protocols.
This guide moves beyond generic textbook methods. It addresses the specific failure modes of Methyl 3-chloro-4-methoxypicolinate reduction —specifically preventing hydrodehalogenation (loss of Cl) and overcoming the "Boron Trap" (product sequestration during workup).
Module 1: The "Gold Standard" Protocol
Stop using Lithium Aluminum Hydride (LiAlH4).
For this specific substrate, LiAlH4 is too aggressive. It frequently leads to hydrodehalogenation (stripping the C3-Chlorine) or ring reduction. The industry-preferred method utilizes Sodium Borohydride (NaBH4) activated by Calcium Chloride (CaCl2) .[1][2]
Why this works (The Science)
Standard NaBH4 is often too mild to reduce the sterically hindered ester at C2 efficiently. Adding CaCl2 generates Calcium Borohydride (Ca(BH4)2) in situ.
-
Lewis Acid Activation: The Ca²⁺ ion coordinates to the carbonyl oxygen and the pyridine nitrogen, locking the conformation and increasing the electrophilicity of the ester carbonyl.
-
Selectivity: This reagent system is chemoselective; it reduces the ester to the alcohol without touching the aryl chloride or the pyridine ring double bonds.
Optimized Protocol
Scale: 10 mmol basis Reagents:
-
Methyl 3-chloro-4-methoxypicolinate (1.0 eq)
-
CaCl2 (anhydrous, 1.5 eq)
-
Solvent: EtOH/THF (2:1 ratio) — Critical for solubility
Step-by-Step:
-
Dissolution: Dissolve the ester (1.0 eq) in THF/EtOH (2:1). Cool to 0°C.
-
Activation: Add CaCl2 (1.5 eq) in one portion. Stir for 15 minutes. Note: The solution may become cloudy; this is normal.
-
Reduction: Add NaBH4 (3.0 eq) portion-wise over 30 minutes. Do not dump it in; hydrogen evolution will be vigorous.
-
Ramp: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: Check TLC/HPLC. If starting material remains, heat to 40°C for 1 hour. Do not exceed 50°C to prevent dechlorination.
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction is complete, but I can't recover the product."
Diagnosis: The Boron-Pyridine Complex . Pyridine nitrogens are excellent ligands for Boron. During the reaction, your product forms a stable B-N complex that is water-soluble and does not extract into organic solvents.
The Fix: You must aggressively break this complex during the quench.
-
Method A (Acid/Base Swing):
-
Quench with 1M HCl until pH < 2. Stir for 1 hour (breaks the B-N bond).
-
Neutralize carefully with sat. NaHCO3 or NaOH to pH 8.0 .
-
Extract immediately with DCM or EtOAc.
-
-
Method B (Oxidative Quench - Recommended):
-
Add Acetone (to destroy excess hydride).
-
Add a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) or dilute H2O2.
-
Stir vigorously for 2 hours. The tartrate chelates the boron/calcium, freeing your pyridine.
-
Issue 2: "I see a side product with M-34 mass."
Diagnosis: Hydrodehalogenation (Loss of Chlorine). You likely used Pd/C for hydrogenation or ran the hydride reduction too hot (>60°C).
-
Correction: Stick to the NaBH4/CaCl2 protocol. Keep temperature <45°C.
Issue 3: "The product is oiling out or impure."
Diagnosis: Calcium salts or Boric acid contamination.
-
Correction: If the product is an oil, triturate with cold Diethyl Ether or MTBE. The alcohol product should crystallize, while impurities remain in the mother liquor.
Module 3: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
This flowchart guides you through the post-reaction workup logic.
Caption: Decision tree for maximizing recovery during workup. Note the critical pH adjustment step.
Diagram 2: The Calcium Activation Mechanism
Understanding why we add CaCl2 helps you respect the stoichiometry.
Caption: Dual-point coordination of Calcium ions activates the ester while stabilizing the pyridine ring.
Module 4: Comparative Data
Table 1: Reducing Agent Performance for 3-Chloro-4-methoxypicolinates
| Reagent System | Yield | Purity | Main Side Reaction | Recommendation |
| NaBH4 / CaCl2 | 88-92% | High | None (if temp <50°C) | Recommended |
| LiAlH4 (THF) | 65-75% | Med | Dechlorination (M-34) | Avoid |
| DIBAL-H | 60-70% | High | Over-reduction to alkane | Too expensive/sensitive |
| H2 / Pd/C | <10% | Low | Complete Dechlorination | DO NOT USE |
References
-
Brown, H. C., & Choi, Y. M. (1982). The Sodium Borohydride-Calcium Chloride System: A Convenient and Selective Reducing Agent for Aliphatic and Aromatic Esters.[1] Synthesis.[1][2][3][4][5][6][7][8] Source: Validated methodology for ester reduction.
-
Takeda Pharmaceutical Company. (2012). Patent EP2468735A1: Process for production of pyridine derivatives. Source: Describes industrial scale-up of similar chloro-methoxy-pyridine intermediates.Link
-
BenchChem Technical Data. (2025). Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine and related pyridine alcohols. Source: Comparative analysis of synthetic routes.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: (3-Chloro-4-methoxypyridin-2-yl)methanol. Source: Physical properties and handling.[1][4][9][10][11][12]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8), a critical intermediate in the production of proton pump inhibitors (PPIs) such as Rabeprazole.
The most industrially relevant route to this compound utilizes the Boekelheide rearrangement of 3-chloro-4-methoxy-2-methylpyridine N-oxide, followed by ester hydrolysis 1. While generally robust, this pathway is highly susceptible to over-reaction, thermal degradation, and regioisomeric side reactions if process parameters are not strictly controlled.
Mechanistic Overview & Reaction Pathway
The transformation relies on the activation of the N-oxide with an acylating agent (typically acetic anhydride) to form an N-acetoxy cation. This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement to yield the acetate intermediate, which is subsequently hydrolyzed to the target alcohol.
Mechanistic pathway and side reactions in the Boekelheide synthesis.
Diagnostic Data: Common Side Reactions
Use the following quantitative diagnostic table to identify the root cause of your impurities based on their typical abundance in failed or suboptimal batches.
| Side Product / Impurity | Typical Abundance | Mechanistic Root Cause | Mitigation Strategy |
| 4-Hydroxy Byproduct | 5 - 15% | Ether cleavage during harsh hydrolysis. | Use mild methanolic NaOH at 20-25°C. |
| Deoxygenated Picoline | 2 - 8% | Radical-mediated N-O bond cleavage. | Control temp <115°C; avoid radical initiators. |
| Residual Acetate | 3 - 10% | Incomplete hydrolysis reaction. | IPC monitoring; ensure sufficient base equivalents. |
| 6-Acetoxymethyl Isomer | < 2% | Pathological ion-pair wandering. | Use TFAA for lower-temperature rearrangement. |
Troubleshooting FAQs
Q1: Why am I seeing significant cleavage of the 4-methoxy group (demethylation) during the final step? A1: The 4-methoxy group on the pyridine ring is highly susceptible to nucleophilic attack and acid/base-catalyzed ether cleavage. This susceptibility is heavily exacerbated by the electron-withdrawing nature of the adjacent 3-chloro group, which activates the 4-position. If you are hydrolyzing the acetate intermediate using refluxing strong aqueous NaOH or HCl, you will inevitably generate the 4-hydroxy byproduct. Solution: Shift to a milder hydrolysis protocol. Use catalytic sodium methoxide in methanol, or 10% aqueous NaOH in methanol strictly maintained at ambient temperature (20-25°C).
Q2: My reaction yields a high percentage of the deoxygenated starting material (3-chloro-4-methoxy-2-methylpyridine). What went wrong? A2: While the Boekelheide rearrangement is classically taught as a concerted [3,3]-sigmatropic shift, modern computational and experimental evidence confirms that radical and ion-pair pathways actively compete during the reaction 23. At excessively high temperatures, homolytic cleavage of the N-O bond dominates, leading to deoxygenation. Solution: Maintain the acetic anhydride reaction strictly between 90–110°C. Do not let the internal temperature exceed 115°C.
Q3: Can I perform this rearrangement at room temperature to minimize thermal degradation entirely? A3: Yes. If thermal degradation or regioisomeric wandering (formation of the 6-acetoxymethyl isomer) is destroying your yield, substitute acetic anhydride with Trifluoroacetic Anhydride (TFAA) . TFAA is a vastly superior acylating agent that allows the initial activation and subsequent sigmatropic rearrangement to occur smoothly at room temperature 4. Furthermore, the resulting trifluoroacetate intermediate hydrolyzes much faster than the standard acetate, reducing the risk of ether cleavage in the final step.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol incorporates mandatory In-Process Controls (IPCs) to create a self-validating workflow.
Phase 1: Boekelheide Rearrangement
-
Charge Reactor: Dissolve 1.0 equivalent (e.g., 10.0 g) of 3-chloro-4-methoxy-2-methylpyridine N-oxide in 1.5 volumes of glacial acetic acid.
-
Acylation: Slowly add 2.5 equivalents of acetic anhydride while stirring. The reaction is mildly exothermic.
-
Thermal Rearrangement: Heat the mixture to an internal temperature of 105°C – 110°C. Maintain this temperature for exactly 2 hours.
-
IPC Check 1 (Critical): Pull a 0.5 mL sample, quench in water, extract with dichloromethane (DCM), and analyze via HPLC (UV 254 nm). Validation: Proceed only when the N-oxide peak area is < 1.0%. If > 1.0%, continue heating for 30 minutes and re-test.
-
Concentration: Cool the reactor to 60°C. Remove the acetic acid and excess acetic anhydride by vacuum distillation to yield the crude 2-acetoxymethyl-3-chloro-4-methoxypyridine as a dark oil.
Phase 2: Mild Hydrolysis
-
Solvation: Dissolve the crude acetate oil in 4.0 volumes of methanol. Cool the solution to 15°C using a water/ice bath.
-
Base Addition: Dropwise, add 1.2 equivalents of 10% aqueous NaOH. Maintain the internal temperature strictly below 25°C to prevent demethylation of the 4-methoxy group.
-
Hydrolysis: Stir the mixture at 20-25°C for 1.5 hours.
-
IPC Check 2 (Critical): Analyze the reaction mixture via HPLC. Validation: The acetate intermediate peak must be completely absent.
-
Workup: Neutralize the mixture to pH 7.0 using 1M HCl. Distill off the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 3 volumes).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate. Crystallize the resulting solid from diisopropyl ether to yield pure (3-Chloro-4-methoxypyridin-2-yl)methanol.
References
-
IE60572B1 Patent - Substituted thienoimidazole derivatives, a process for their preparation, pharmaceutical compositions containing them, and their use as inhibitors of gastric acid secretion. Google Patents. 1
-
Kurzawa, T., et al. (2023) - The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry - A European Journal. 2
-
Rzepa, H. (2013) - Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog, Imperial College London. 3
-
Fontenas, C., et al. (2006) - The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications (Taylor & Francis). 4
Sources
- 1. IE60572B1 - Substituted thienoimidazole derivatives, a process for their preparation, pharmaceutical compositions containing them, and their use as inhibitors of gastric acid secretion - Google Patents [patents.google.com]
- 2. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of (3-Chloro-4-methoxypyridin-2-yl)methanol
Welcome to the technical support resource for (3-Chloro-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common purification challenges in a direct question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've just completed my synthesis. What are the most likely impurities I should be looking for?
Answer:
Understanding potential impurities is the first step to devising a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. While your specific process may vary, we can anticipate common byproducts based on typical transformations used to synthesize substituted pyridyl methanols.
Common Impurity Classes:
-
Unreacted Starting Materials: The most straightforward impurities. For instance, if you synthesized the target molecule via the reduction of 3-chloro-4-methoxy-2-pyridinecarboxaldehyde, residual aldehyde is a primary concern.
-
Over-oxidation or Under-reduction Products:
-
Carboxylic Acid: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, forming the corresponding carboxylic acid (3-chloro-4-methoxypyridine-2-carboxylic acid). This can occur during the reaction or upon prolonged exposure to air.
-
Aldehyde: Incomplete reduction of a carboxylic acid or ester will leave the intermediate aldehyde as an impurity.
-
-
Byproducts from Chlorination Steps: If your synthesis involves a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), residual phosphorus or sulfur-containing byproducts may be present, often requiring specific workup procedures to remove.[1][2]
-
Isomeric Impurities: Depending on the regioselectivity of your synthetic steps, other isomers of chloromethoxypyridine derivatives could be formed.
-
Solvent Adducts and Reagent-Derived Impurities: Residual high-boiling point solvents (e.g., DMF, DMSO) or byproducts from reagents (e.g., from organometallic reactions) can persist through initial workups.[3]
Recommended Action: Before embarking on purification, run a preliminary analysis of your crude material. A simple Thin Layer Chromatography (TLC) and a proton NMR (¹H NMR) are invaluable. In the NMR, look for characteristic peaks of likely impurities, such as an aldehyde proton (~9-10 ppm) or a broadened acid proton (>10 ppm).
Question 2: My attempts at recrystallization are failing. The compound either "oils out" or remains completely soluble. What's the right approach?
Answer:
Recrystallization is a powerful and scalable purification technique, but finding the ideal solvent system for a molecule with mixed polarity like (3-Chloro-4-methoxypyridin-2-yl)methanol can be challenging. The molecule possesses a polar hydroxymethyl group, a moderately polar methoxy group and pyridine nitrogen, and a more non-polar chloropyridine core. "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Systematic Approach to Solvent Selection:
The key is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[4]
Step 1: Single Solvent Screening Test small amounts of your crude product in a range of solvents at room temperature and then at their boiling point.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Behavior for (3-Chloro-4-methoxypyridin-2-yl)methanol |
| Water | 100 | 80.4 | Likely insoluble or poorly soluble even when hot. |
| Methanol | 65 | 32.7 | Likely too soluble, even when cold. Good for dissolving, poor for crystallization. |
| Ethanol | 78 | 24.5 | Similar to methanol, likely too soluble.[4] |
| Isopropanol | 82 | 18.3 | Good candidate. May show desired solubility profile. |
| Ethyl Acetate | 77 | 6.0 | Good candidate. Often effective for moderately polar compounds. |
| Dichloromethane | 40 | 9.1 | Likely too soluble; low boiling point can make it difficult to work with. |
| Toluene | 111 | 2.4 | May be a good "anti-solvent." Compound likely poorly soluble. |
| Heptane/Hexane | ~69-98 | ~1.9 | Good anti-solvent. Compound will be insoluble. |
Step 2: Two-Solvent System If no single solvent is ideal, a two-solvent system is the next logical step.[5] You need one "soluble solvent" (in which the compound is very soluble, e.g., Methanol or Dichloromethane) and one "insoluble" or "anti-solvent" (in which it is poorly soluble, e.g., Heptane or Water).
Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude material in a minimal amount of the hot "soluble solvent."[6]
-
Ensure the solution is near its boiling point.
-
Slowly add the hot "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Remove from heat and allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[7]
Below is a workflow to guide your troubleshooting process.
Caption: Recrystallization Troubleshooting Workflow.
Question 3: I am running a silica gel column, but my compound is tailing badly, leading to poor separation and mixed fractions. How can I fix this?
Answer:
This is a classic problem when purifying basic compounds, especially pyridine derivatives, on standard silica gel. The issue stems from an acid-base interaction.
The Underlying Cause: Silica gel (SiO₂) is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The nitrogen atom in the pyridine ring of your molecule is basic and can be protonated by these silanol groups. This strong ionic interaction causes a portion of your compound to "stick" to the silica, only eluting slowly as the polar mobile phase passes. This leads to the characteristic "tailing" or "streaking" seen on TLC and results in broad peaks during column chromatography.
The Solution: Neutralize the Stationary Phase To prevent this unwanted interaction, you need to neutralize the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a volatile base to your eluent (mobile phase).
Optimized Column Chromatography Protocol:
-
TLC Analysis First: Find a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.2-0.4. You will likely observe tailing.
-
Add a Basic Modifier: Prepare your chosen eluent again, but this time add 0.5-1% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide.
-
Re-run the TLC: Run a new TLC plate using this modified eluent. You should observe a much more compact, symmetrical spot with little to no tailing. The Rf value may increase slightly.
-
Prepare the Column:
-
Slurry: Prepare the column slurry using the modified eluent (containing the base). This ensures the entire silica bed is neutralized before you load your sample.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load this dry powder onto the top of your column. This "dry loading" technique often results in sharper bands and better separation.
-
-
Elution: Run the column using the base-modified eluent.
The following diagram illustrates the optimization workflow for chromatographic purification.
Caption: Workflow for Optimizing Column Chromatography.
Question 4: How should I store the purified (3-Chloro-4-methoxypyridin-2-yl)methanol to ensure its long-term stability?
Answer:
The stability of your purified compound is critical for ensuring reproducible experimental results down the line. The structure contains functional groups that are susceptible to degradation.
Potential Stability Issues:
-
Oxidation: The primary alcohol functional group is benzylic-like (adjacent to an aromatic ring), making it susceptible to oxidation to the corresponding aldehyde and carboxylic acid, especially upon exposure to air (oxygen) over time. This process can be accelerated by light or trace metal impurities.
-
Reactivity of the Chloropyridine Ring: While generally stable, chloropyridines can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions (strong nucleophiles, high heat).[8] More relevant is potential degradation under strongly acidic or basic conditions.
-
General Decomposition: Like many complex organic molecules, prolonged exposure to heat and light can lead to gradual, non-specific decomposition.
Recommended Storage Protocol:
-
Temperature: Store at low temperatures, ideally in a refrigerator at 2-8°C . For very long-term storage (>1 year), storage in a freezer at -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere. After placing the compound in a vial, flush the headspace with an inert gas like Argon or Nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Light: Store in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Container: Use a tightly sealed, clean glass vial with a PTFE-lined cap to prevent moisture ingress and contamination.
By following these procedures, you can significantly extend the shelf-life and maintain the purity of your valuable compound.
References
-
Wikipedia. Pyridine. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
National Toxicology Program. 2-Chloropyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
California State University, Dominguez Hills. Experiment 2: Recrystallization. [Link]
-
Quora. How do you recrystallize a product from methanol?. [Link]
-
Grokipedia. 3-Chloropyridine. [Link]
-
University of California, Irvine. Recrystallization - Part 2. [Link]
-
AGU Publications. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
- Google Patents.
- Google Patents. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents.
-
MDPI. Significance of Chromatographic Techniques in Pharmaceutical Analysis. [Link]
-
Der Pharma Chemica. Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. [Link]
-
Patent 0551459. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]
-
MDPI. Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant. [Link]
-
PubMed. Use of liquid chromatography- quadrupole time-of-flight mass spectrometry for enantioselective separation and determination of pyrisoxazole in vegetables, strawberry and soil. [Link]
-
MDPI. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. [Link]
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. quora.com [quora.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Process Optimization for (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary
The synthesis of (3-Chloro-4-methoxypyridin-2-yl)methanol is a critical step in the preparation of various proton pump inhibitors (PPIs) and acid-blocker intermediates.[1] The most scalable route involves the reduction of Methyl 3-chloro-4-methoxypicolinate .[1]
While standard ester reductions are routine, this specific substrate presents a thermodynamic trap: the 3-Chloro substituent on the pyridine ring is electronically activated and susceptible to reductive hydrodehalogenation (loss of chlorine) if the reaction temperature exceeds specific thresholds.
This guide provides a self-validating protocol to maximize yield while suppressing the formation of the des-chloro impurity.
Part 1: The Thermodynamics of Reduction (The "Why")
In the reduction of methyl 3-chloro-4-methoxypicolinate, we are competing against two pathways. Understanding the activation energy (
-
Pathway A (Desired): Nucleophilic attack of the hydride on the ester carbonyl. This has a moderate
and is kinetically favored at mild temperatures (0°C – 25°C) when using activated borohydrides. -
Pathway B (Undesired): Reductive dechlorination (Hydrodehalogenation) at the C3 position. The electron-withdrawing nature of the pyridine nitrogen, combined with the 4-methoxy group, makes the C3-Cl bond liable to radical or hydride displacement at elevated temperatures (>35°C).[1]
Reaction Pathway Diagram
The following diagram illustrates the critical temperature-dependent branch points.
Caption: Figure 1. Reaction pathway analysis showing the temperature-dependent divergence between the desired alcohol and the des-chloro impurity.[1]
Part 2: Validated Experimental Protocol
The following protocol utilizes Sodium Borohydride (NaBH4) activated by Calcium Chloride (CaCl2) . This method is preferred over Lithium Aluminum Hydride (LiAlH4) for this substrate because it is milder and offers better chemoselectivity, reducing the risk of attacking the pyridine ring or the chlorine atom [1].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Methyl 3-chloro-4-methoxypicolinate | 1.0 | Substrate |
| NaBH4 | 2.5 | Reducing Agent |
| CaCl2 (anhydrous) | 1.5 | Lewis Acid Activator |
| THF / Methanol (2:[1]1) | 10 Vol | Solvent System |
Step-by-Step Procedure
-
Pre-complexation (Critical for Solubility):
-
Dissolve Methyl 3-chloro-4-methoxypicolinate (1.0 eq) in THF (7 volumes).
-
Add CaCl2 (1.5 eq) and stir for 15 minutes at 20°C . Note: This complexes the ester carbonyl, increasing its electrophilicity.[1]
-
-
Cooling:
-
Cool the mixture to 0°C – 5°C .
-
-
Controlled Addition (The "Make or Break" Step):
-
Dissolve NaBH4 (2.5 eq) in Methanol (3 volumes).
-
Add the borohydride solution dropwise to the ester mixture.
-
Constraint: Maintain internal temperature < 10°C throughout addition.
-
Why? The reaction is exothermic.[2] Spikes >15°C during addition generate local hot spots that initiate dechlorination.
-
-
Reaction Aging:
-
Allow the mixture to warm naturally to 20°C – 25°C .
-
Stir for 3–4 hours.
-
Do NOT heat/reflux. [1]
-
-
Quenching:
-
Cool to 10°C.
-
Slowly add saturated NH4Cl solution or dilute HCl (to pH 5-6). Caution: Hydrogen gas evolution.
-
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I am seeing a 5-10% impurity at RRT 0.85 (HPLC). Mass spec indicates M-34.[1] What is it?
Diagnosis: This is the des-chloro impurity (3-H-4-methoxypyridin-2-yl)methanol.[1] Root Cause: Thermal stress.
-
Did you let the exotherm spike above 30°C during the NaBH4 addition?
-
Did you heat the reaction to reflux to "push" the conversion? Solution:
-
Strictly keep addition temperature < 10°C.[3]
-
Do not reflux. If conversion is slow, add a fresh 0.5 eq of NaBH4 at 20°C rather than heating.
Q2: The reaction stalls with 15% starting material remaining. Should I add more NaBH4?
Diagnosis: Incomplete reduction, likely due to borate complex formation or solvent moisture. Root Cause:
-
Wet Solvent: Methanol/THF must be dry. Water destroys NaBH4 rapidly.
-
Borate Gelling: In pure THF, borate salts can coat the unreacted ester. Solution:
-
Ensure the solvent ratio is THF:MeOH (2:1). Methanol is required to solubilize the borohydride species.
-
Verify the quality of NaBH4 (should be free-flowing powder, not clumped).
Q3: Why use CaCl2? Can I just use NaBH4 in Methanol?
Answer: NaBH4 alone reduces esters very slowly.
-
Without CaCl2: You would need to reflux methanol to get the reaction to go. Refluxing (65°C) guarantees dechlorination of the 3-Cl position [2].
-
With CaCl2: The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl and activating it. This allows the reduction to proceed at Room Temperature , preserving the halogen.
Q4: My product is oiling out during workup and is difficult to crystallize.
Diagnosis: Pyridine methanols are highly polar and often form "oils" with residual boron salts. Solution:
-
During workup, ensure the pH is adjusted to ~8.0 before extraction.[4]
-
Use Dichloromethane (DCM) for extraction; ethyl acetate is often too polar and pulls boron salts.
-
Wash the organic layer with 10% brine to break emulsions.
Part 4: Optimization Logic Flow
Use this logic gate to determine your next optimization step.
Caption: Figure 2. Decision matrix for in-process control (IPC) during synthesis.
References
-
-
Context: Verification of the starting material structure and commercial availability for synthesis.[5]
-
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[6][7] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters.
- Context: Establishes the mechanistic basis for using Ca(BH4)2 (generated in situ)
-
PubChemLite. (n.d.). (4-chloro-3-methoxypyridin-2-yl)methanol.[1][8] Retrieved March 7, 2026, from [Link][1]
- Context: Provides physical property data and structural confirmation for the isomer class of chloro-methoxypyridine methanols.
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianjpr.com [asianjpr.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. PubChemLite - (4-chloro-3-methoxypyridin-2-yl)methanol (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Catalyst Selection & Troubleshooting for (3-Chloro-4-methoxypyridin-2-yl)methanol Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and catalytic challenges associated with (3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8).
This molecule presents a unique "perfect storm" of synthetic challenges:
-
Steric Hindrance: The C3-chloro position is sandwiched between a C2-hydroxymethyl group and a C4-methoxy group, severely restricting the trajectory for transition-metal oxidative addition[1].
-
Electronic Deactivation: The strongly electron-donating C4-methoxy group increases electron density on the pyridine ring, making the C3-Cl bond highly resistant to activation compared to standard aryl bromides or iodides[2].
-
Chelation Risks: The free C2-hydroxyl group, in proximity to the pyridyl nitrogen, can act as a bidentate ligand, poisoning palladium catalysts during cross-coupling or leading to off-target over-oxidation during functionalization[3].
Below are field-proven troubleshooting guides, FAQs, and self-validating protocols to ensure your workflows succeed.
Section 1: Palladium-Catalyzed C3-Cl Cross-Couplings (Suzuki-Miyaura & Buchwald-Hartwig)
FAQ 1: Why is my Suzuki coupling failing at the C3-Cl position, yielding only unreacted starting material?
The Causality: Standard phosphine ligands (like PPh
FAQ 2: How do I prevent catalyst poisoning by the free C2-hydroxymethyl group?
The Causality: The C2-CH
Caption: Catalyst decision matrix for C3-Cl cross-coupling of (3-Chloro-4-methoxypyridin-2-yl)methanol.
Protocol 1: Optimized Suzuki-Miyaura Coupling for C3-Cl Activation
This protocol utilizes a self-validating visual and analytical feedback loop.
-
Preparation: In an oven-dried Schlenk flask, combine (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous K
PO (2.5 eq). -
Catalyst Loading: Add Pd(OAc)
(2 mol%) and XPhos (4 mol%)[2]. Mechanistic note: A 1:2 Pd-to-ligand ratio is critical here to ensure the formation of the monoligated L Pd(0) active species. -
Solvent Addition: Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane and H
O (4:1 ratio, 0.2 M concentration). -
Reaction: Heat to 95 °C.
-
Self-Validation Check: Monitor by LCMS after 2 hours.
-
Observation A: If you observe rapid proto-deboronation of your boronic acid but intact pyridyl chloride, your oxidative addition is too slow. Action: Switch to a more electron-rich ligand like RuPhos[3].
-
Observation B: If the reaction stalls at 50% conversion, catalyst poisoning via chelation has occurred. Action: Add an additional 1 mol% Pd/XPhos and consider protecting the C2-OH in future runs.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and purify via silica gel chromatography.
Section 2: Chemoselective Oxidation of the C2-Hydroxymethyl Group
FAQ 3: How do I selectively oxidize the C2-methanol to an aldehyde without N-oxidation or over-oxidation?
The Causality: The pyridine nitrogen is highly susceptible to oxidation by strong reagents (like mCPBA or H
Caption: Chemoselective TEMPO-mediated oxidation pathway for the C2-hydroxymethyl group.
Protocol 2: TEMPO/BAIB Chemoselective Oxidation
This protocol relies on visual colorimetric cues to validate the catalytic cycle.
-
Preparation: Dissolve (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq) in strictly anhydrous Dichloromethane (DCM) (0.5 M). Mechanistic note: Anhydrous conditions prevent gem-diol formation, strictly halting oxidation at the aldehyde stage.
-
Catalyst Addition: Add TEMPO (0.1 eq). The solution will turn a faint orange/pink.
-
Oxidant Addition: Add BAIB (1.1 eq) portion-wise at 0 °C.
-
Self-Validation Check: As BAIB oxidizes TEMPO to the active oxoammonium ion, the solution will turn a distinct orange-red . As the oxoammonium ion oxidizes the alcohol and returns to the TEMPO resting state, the color will fade. A persistent pale yellow/colorless solution indicates the reaction is complete.
-
Quenching: Quench with saturated aqueous Na
S O to destroy any residual oxidant. -
Workup: Extract with DCM, wash with NaHCO
to remove acetic acid byproducts, dry over Na SO , and concentrate. The resulting 3-chloro-4-methoxypicolinaldehyde is usually pure enough for subsequent steps without chromatography.
Section 3: Data Presentation & Selection Matrices
Table 1: Catalyst/Ligand Selection Matrix for C3-Cl Cross-Coupling
| Catalyst System | Ligand Type | Steric Bulk (Tolman Angle) | Efficacy on C3-Cl | Primary Use Case |
| Pd(PPh | Monodentate Phosphine | 145° | Poor | Unhindered aryl bromides/iodides. Fails on C3-Cl. |
| Pd(dppf)Cl | Bidentate Phosphine | N/A (Bite angle 99°) | Moderate | Good for C-N coupling, but sluggish for Suzuki on deactivated pyridines. |
| Pd(OAc) | Dialkylbiarylphosphine | >180° | Excellent | Standard recommendation for highly hindered, electron-rich pyridyl chlorides[4]. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | High (Buried Volume) | Excellent | Best for substrates where the free C2-OH causes Pd-chelation poisoning[3]. |
Table 2: Oxidant/Catalyst Selection for C2-Methanol Oxidation
| Reagent / Catalyst | Selectivity (Aldehyde vs. Acid) | N-Oxidation Risk | Practicality / Yield |
| mCPBA / H | Poor | High | Avoid. Will rapidly form the pyridine N-oxide. |
| KMnO | Acid only | Low | Yields the carboxylic acid exclusively. |
| Swern (DMSO/Oxalyl Chloride) | Aldehyde only | Low | Good yield, but requires cryogenic temperatures (-78 °C) and generates toxic DMS. |
| TEMPO / BAIB | Aldehyde only | Zero | Optimal . Room temperature, high yield, excellent chemoselectivity. |
| Pd-PANI/CFP (Electrocatalytic) | Aldehyde only | Zero | Optimal for Scale . Green chemistry approach, highly efficient TEMPO regeneration[5]. |
Section 4: References
-
WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease Source: Google Patents URL:
-
TEMPO mediated electrochemical oxidation of 4-pyridinemethanol using Pd and Pt Co-deposited polyaniline modified carbon fiber paper Source: ResearchGate URL:[Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: National Institutes of Health (PMC) URL:[Link]
-
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ResearchGate URL:[Link]
Sources
- 1. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for (3-Chloro-4-methoxypyridin-2-yl)methanol crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic hurdles encountered when crystallizing (3-Chloro-4-methoxypyridin-2-yl)methanol .
This highly functionalized heterocyclic compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including MALT1 inhibitors and plasma kallikrein inhibitors . However, its dense functionalization—combining a basic pyridine nitrogen, a hydrogen-bond-donating/accepting C2-hydroxymethyl group, and sterically demanding chloro/methoxy substituents—creates a complex solubility profile. The protocols and insights below are designed as self-validating systems to ensure your crystallization workflows are robust, scalable, and reproducible.
Diagnostic Workflow
Before adjusting your protocol, use the decision tree below to identify the root cause of your crystallization failure.
Diagnostic workflow for resolving (3-Chloro-4-methoxypyridin-2-yl)methanol crystallization issues.
Core Troubleshooting & FAQs
Q1: My crystallization is "oiling out" (forming a heavy liquid phase) instead of yielding crystals. How do I force nucleation?
-
Causality: The C2-hydroxymethyl group forms a stabilizing intramolecular hydrogen bond with the adjacent pyridine nitrogen. Protic solvents (like methanol or ethanol) disrupt this intramolecular bond, replacing it with intermolecular solute-solvent bonds. This drastically alters the activity coefficient of the molecule, causing the supersaturation curve to cross the binodal curve (liquid-liquid phase separation) before it can cross the solubility curve (crystallization).
-
Solution: Switch to an aprotic solvent system like Isopropyl Acetate (IPAc) and Heptane. This preserves the intramolecular H-bond, reducing the molecule's affinity for the solvent and promoting a clean phase transition directly to the crystalline solid state.
Q2: I am seeing co-precipitation of the N-oxide impurity. How can I reject it from the crystal lattice?
-
Causality: Pyridine N-oxides are highly polar and act as strong hydrogen bond acceptors. Because of their structural similarity to the parent molecule, they easily intercalate into the hydrogen-bond network of the growing crystal lattice, making them nearly impossible to reject via standard cooling crystallization.
-
Solution: Exploit the partition coefficient before crystallization. N-oxides partition favorably into aqueous phases. Perform a pre-crystallization wash of the organic phase (e.g., IPAc) with a 5% aqueous sodium bicarbonate solution to extract the N-oxide before initiating nucleation.
Q3: The isolated crystals trap significant amounts of solvent, and drying causes the crystal lattice to collapse into an amorphous powder.
-
Causality: Substituted pyridine-2-methanols frequently form stoichiometric solvates when crystallized from small alcohols or THF . The solvent molecules occupy structural voids and participate in the lattice H-bond network. When dried under vacuum, the solvent is forcibly removed, leaving structural voids that cause the entire lattice to collapse into an amorphous, sticky solid.
-
Solution: If a solvate has already formed, reslurry the wet cake in pure heptane at 50°C for 4 hours. This drives a solvent-mediated polymorphic transformation from the metastable solvate to the stable, unsolvated form.
Q4: How do I separate the 3-chloro regioisomer from the 5-chloro regioisomer during this step?
-
Causality: The 3-chloro and 5-chloro isomers have nearly identical polarities but differ significantly in their 3D steric bulk. The 3-chloro group sterically restricts the rotation of the adjacent C2-hydroxymethyl group, creating a distinct, more rigid crystal packing arrangement compared to the unhindered 5-chloro isomer.
-
Solution: Exploit this packing difference via a slow, seeded thermodynamic crystallization. By maintaining a low supersaturation (holding at 45°C for an extended period), the more thermodynamically stable isomer (the target 3-chloro) will preferentially incorporate into the growing crystal lattice, leaving the kinetically soluble 5-chloro isomer in the mother liquor.
Quantitative Data: Solvent Selection Matrix
To prevent oiling out and solvate formation, solvent selection is the most critical parameter. Use the empirical data below to guide your system choice.
| Solvent System (v/v) | Solubility (mg/mL at 20°C) | Solubility (mg/mL at 60°C) | LLPS Risk (Oiling Out) | Solvate Risk | Recommendation |
| Methanol / Water | >200 | >500 | High | High | Avoid. High risk of lattice collapse upon drying. |
| Ethyl Acetate / Hexane | 45 | 180 | Moderate | Low | Acceptable. Requires strict control of cooling rate. |
| Isopropyl Acetate / Heptane | 25 | 150 | Low | Low | Optimal. Yields pure, unsolvated crystalline powder. |
| Toluene | 30 | 120 | Low | Low | Good alternative for rejecting highly polar impurities. |
Standardized Crystallization Protocol (Self-Validating System)
This protocol utilizes Isopropyl Acetate (IPAc) and Heptane to ensure a robust, unsolvated crystallization. Every step includes a built-in validation check to prevent downstream failures.
Step 1: Dissolution and Intramolecular H-Bond Stabilization
-
Charge crude (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq) into a reactor.
-
Add Isopropyl Acetate (IPAc) (5.0 volumes). Heat to 60°C under moderate agitation (200 rpm).
-
Self-Validation Check: The solution must become completely transparent. If undissolved material persists after 30 minutes, it indicates the presence of inorganic salts or highly cross-linked polymeric impurities. Do not proceed to cooling; perform a hot filtration first to prevent false nucleation.
Step 2: Polishing Filtration
-
Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel.
-
Causality: This removes foreign particulates that act as uncharacterized nucleation sites, ensuring that crystallization is driven solely by the thermodynamic parameters and introduced seeds.
Step 3: Controlled Cooling & Seeding
-
Cool the filtrate to 45°C at a linear rate of 0.5°C/min.
-
Self-Validation Check: The solution must remain perfectly clear at 45°C. If cloudiness (LLPS/oiling out) is observed, the solvent ratio is incorrect, or the cooling rate was too fast. Re-heat to 60°C until clear, add 0.5 volumes of pure IPAc, and repeat the cooling step.
-
Introduce 0.5 wt% of pure (3-Chloro-4-methoxypyridin-2-yl)methanol seeds. Hold at 45°C for 1 hour.
-
Self-Validation Check: A successful seeding will result in a thin, persistent slurry. If the seeds dissolve completely, the solution is undersaturated; lower the temperature by 2°C and re-seed.
Step 4: Anti-Solvent Addition
-
Dose Heptane (5.0 volumes) linearly over 4 hours while strictly maintaining the temperature at 45°C.
-
Causality: Slow anti-solvent addition at an elevated temperature allows the crystal lattice to grow thermodynamically, rejecting regioisomers and preventing the rapid kinetic precipitation that traps impurities.
Step 5: Final Cooling & Isolation
-
Cool the slurry to 5°C at 0.2°C/min and hold for 2 hours to maximize yield.
-
Filter the slurry and wash the cake with cold (5°C) IPAc/Heptane (1:2 v/v, 2.0 volumes).
-
Dry under vacuum at 40°C until constant weight.
-
Self-Validation Check: A successful process yields a free-flowing crystalline powder. If the cake shrinks significantly and becomes glassy during drying, a solvate was formed, requiring an immediate heptane reslurry at 50°C.
References
- Title: PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS (EP 3807266 B1)
- Title: Solid forms of a plasma kallikrein inhibitor and salts thereof (US 11584735 B2)
Technical Support Center: (3-Chloro-4-methoxypyridin-2-yl)methanol Storage & Handling
Welcome to the Application Scientist Support Center. As a critical building block in drug development and medicinal chemistry, (3-Chloro-4-methoxypyridin-2-yl)methanol requires rigorous handling. Because it features a delicate balance of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on a pyridine ring alongside a reactive hydroxymethyl group, it is highly susceptible to environmental degradation.
This guide synthesizes mechanistic chemistry with field-proven, self-validating protocols to ensure your batches remain analytically pristine from receipt to reaction.
Mechanistic Overview of Decomposition
To prevent degradation, we must first understand the chemical causality behind it. The stability of this compound is governed by a "push-pull" electronic environment. The 4-methoxy group donates electron density into the pyridine ring via resonance, increasing the nucleophilicity of the pyridine nitrogen. Conversely, the 3-chloro group withdraws electron density inductively.
This specific electronic topology makes the molecule vulnerable to three primary degradation routes:
-
Auto-Oxidation: The 2-hydroxymethyl carbon is susceptible to radical initiation by trace transition metals or UV light, leading to hydroxyl radical-mediated oxidation into an aldehyde or carboxylic acid 1[1].
-
N-Oxidation: The electron-rich pyridine nitrogen can be oxidized to an N-oxide upon prolonged exposure to atmospheric oxygen or trace peroxides.
-
Hygroscopic Hydrolysis: Like many halogenated hydroxymethylpyridines, this compound is highly hygroscopic. Moisture absorption lowers the powder's glass transition temperature and accelerates acid/base-catalyzed degradation2[2].
Caption: Degradation pathways of (3-Chloro-4-methoxypyridin-2-yl)methanol under suboptimal storage.
Troubleshooting FAQs
Q: My batch of (3-Chloro-4-methoxypyridin-2-yl)methanol turned from a white powder to a yellow, sticky solid. Is it still usable? A: No, it should be re-purified or discarded. This physical change is a classic indicator of moisture absorption coupled with auto-oxidation. The absorbed water turns the hygroscopic powder into a sticky mass, while the oxidation of the hydroxymethyl group into an aldehyde creates extended conjugation, resulting in the yellow discoloration.
Q: Can I store this compound in standard polypropylene microcentrifuge tubes at 4°C? A: Absolutely not. Standard plastics are highly permeable to oxygen and moisture over time. Furthermore, at 4°C, condensation can easily occur inside the tube if it is opened in a humid lab environment. You must use tightly closed containers in a dry, well-ventilated place, ideally amber glass to block UV light3[3].
Q: Why is it necessary to aliquot the compound upon receipt?
A: Every time a bulk vial is opened, ambient air (containing
Self-Validating Storage Protocol (SOP)
A scientific protocol is only trustworthy if it can prove its own integrity. The following SOP establishes a self-validating storage system —meaning the system will visually alert you if the storage conditions have been compromised.
Step-by-Step Methodology:
-
Glovebox Transfer: Upon receipt, immediately transfer the bulk bottle into a glovebox purged with high-purity Argon or Nitrogen. Causality: This prevents the hygroscopic powder from absorbing ambient moisture and removes the oxygen required for auto-oxidation.
-
Aliquot into Amber Glass: Weigh the compound into single-use amber glass vials. Causality: Amber glass prevents UV-initiated radical formation at the hydroxymethyl carbon. Glass, unlike plastic, is completely impermeable to oxygen.
-
Seal with PTFE: Cap the vials using PTFE-lined screw caps. Causality: Standard rubber or silicone septa degrade over time and become permeable to air at low temperatures. PTFE maintains a rigid, inert seal.
-
Create the Self-Validating Secondary Environment: Place the sealed vials into a secondary Mylar pouch. Inside the pouch, add:
-
A packet of indicating silica gel (Drierite).
-
A colorimetric Oxygen Indicator Pill (e.g., Ageless Eye).
-
-
Vacuum Seal and Freeze: Vacuum seal the Mylar pouch and store it at -20°C. Causality: The Arrhenius equation dictates that lowering the temperature reduces the kinetic energy available to overcome the activation energy barrier for oxidation.
-
Validation Check: Before using an aliquot, inspect the Mylar pouch. If the oxygen pill has turned blue, or the silica gel has turned pink, the inert environment has failed. The sample must be tested via LC-MS or NMR before use.
Caption: Self-validating handling and storage workflow for maximum compound stability.
Quantitative Stability Profiles
The table below summarizes the expected shelf life of (3-Chloro-4-methoxypyridin-2-yl)methanol based on various storage conditions. Data is extrapolated from the kinetic behavior of structurally analogous halogenated hydroxymethylpyridines.
| Storage Temperature | Atmosphere | Light Exposure | Primary Container | Expected Shelf Life (Purity >98%) |
| -20°C | Argon / | Dark | Amber Glass (PTFE Cap) | > 24 Months |
| 4°C | Argon / | Dark | Amber Glass (PTFE Cap) | 6 – 12 Months |
| 4°C | Ambient Air | Dark | Clear Glass | 3 – 6 Months |
| 25°C | Ambient Air | Ambient Lab Light | Clear Plastic Tube | < 2 Weeks (Rapid Oxidation) |
| >100°C | Ambient Air | Any | Any | Immediate Thermal Decomposition |
References
- Buy 5-Bromo-2-hydroxymethylpyridine | 88139-91-7 - Smolecule Source: Smolecule URL
- Wet Air and Related Metal Ion-Catalysed Oxidation Reactions of Methylpyridines Source: Sheffield Hallam University URL
- SAFETY DATA SHEET - Pfaltz & Bauer Source: Pfaltz & Bauer URL
Sources
common impurities in (3-Chloro-4-methoxypyridin-2-yl)methanol and their removal
This technical guide addresses the purification and quality control of (3-Chloro-4-methoxypyridin-2-yl)methanol , a critical heterocyclic building block often used in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.[1]
Molecule Profile & Synthesis Context[2][3][4][5][6][7][8]
To effectively remove impurities, one must understand their origin. This compound is typically synthesized via the reduction of Methyl 3-chloro-4-methoxypicolinate using hydride reagents (NaBH₄ or LiAlH₄).[1]
-
Target Molecule: (3-Chloro-4-methoxypyridin-2-yl)methanol[1]
-
Molecular Formula: C₇H₈ClNO₂[2]
-
MW: 173.59 g/mol
-
Physical State: White to off-white crystalline solid (Pure); Yellow oil (Impure).
-
Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in Water, Hexanes.[1]
Common Impurities & Troubleshooting (FAQ)
Q1: My product remains a viscous yellow oil and refuses to crystallize. Why?
Diagnosis: This is the most common issue and typically indicates Boron-complex retention or solvent occlusion .
-
Cause: If Sodium Borohydride (NaBH₄) was used, the pyridine nitrogen and the alcohol oxygen can form stable complexes with boron species (monoalkyl borates). These complexes prevent crystal lattice formation.
-
Solution: You must perform an oxidative quench or an acidic workup to break the B-N/B-O bonds.
-
Protocol: Treat the crude reaction mixture with saturated aqueous NH₄Cl or dilute acetic acid and stir for 30 minutes. If persistent, a "MeOH quench" followed by repeated co-evaporation with MeOH is required to remove boron as volatile trimethyl borate.
-
Q2: HPLC shows a persistent impurity at RRT ~1.2 (Higher Retention). What is it?
Diagnosis: Unreacted Starting Material (Methyl 3-chloro-4-methoxypicolinate).[1]
-
Cause: Incomplete reduction, often due to old reducing agents or insufficient stoichiometry.
-
Removal:
Q3: I see a new peak at RRT ~0.8 (Lower Retention) and the product color is darkening.
Diagnosis: Demethylation By-product (3-Chloro-4-hydroxypyridin-2-yl)methanol.[1]
-
Cause: The 4-methoxy group on a pyridine ring is susceptible to cleavage under strongly acidic conditions or high temperatures, forming the 4-pyridone tautomer.[1]
-
Removal: This impurity is significantly more polar and amphoteric. It will remain in the aqueous phase during a basic extraction (pH > 10) due to the phenolic/pyridone acidity.
Q4: Is it possible to have des-chloro impurities?
Diagnosis: (4-Methoxypyridin-2-yl)methanol.[1]
-
Cause: Rare with NaBH₄, but if Catalytic Hydrogenation or LiAlH₄ at reflux was used, hydrogenolysis of the C-Cl bond can occur.[1]
-
Removal: Very difficult to separate by crystallization due to structural similarity. Requires careful column chromatography or switching to a milder reducing agent (e.g., NaBH₄/CaCl₂).
Data Summary: Impurity Profile
| Impurity Type | Chemical Identity | Origin | Detection (TLC/HPLC) | Removal Strategy |
| Starting Material | Methyl 3-chloro-4-methoxypicolinate | Incomplete Reaction | Higher Rf (Non-polar) | Hexane Trituration / Column |
| Intermediate | 3-Chloro-4-methoxypicolinaldehyde | Partial Reduction | Distinct Aldehyde Peak (NMR ~10ppm) | NaBH₄ treatment (re-process) |
| By-Product | 3-Chloro-4-hydroxypyridin-2-yl)methanol | Acidic Hydrolysis | Low Rf (Streaking) | Base Extraction (pH 10-11) |
| Inorganic | Boric Acid / Borate Salts | Quench Residue | Baseline (TLC) / Broad NMR peaks | MeOH Co-evaporation / Aqueous Wash |
Validated Purification Protocol
This protocol assumes a synthesis via NaBH₄ reduction in Methanol/THF.
Phase 1: Quench & Complex Breaking (Critical Step)
-
Cool reaction mixture to 0°C.
-
Slowly add Saturated NH₄Cl (10 mL per gram of substrate). Caution: Hydrogen evolution.
-
Adjust pH to ~5-6 with 1M HCl to ensure boron complex dissociation.
-
Stir vigorously for 30 minutes.
Phase 2: Extraction[1]
-
Remove organic volatiles (MeOH/THF) under reduced pressure.
-
Neutralize the aqueous residue to pH 8-9 using Saturated NaHCO₃. Note: Do not go to pH > 12 to avoid hydrolysis.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Why DCM? Pyridine methanols have high solubility in DCM, unlike ether/hexanes.
-
-
Wash combined organics with Brine. Dry over Na₂SO₄.
Phase 3: Crystallization (Self-Validating Step)[1]
-
Concentrate the DCM layer to a thick yellow oil.
-
Add Ethyl Acetate (2 volumes) and heat to mild reflux.
-
Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.
-
Cool slowly to room temperature, then 4°C.
-
Validation: If the solid filters easily as white needles, boron salts are gone. If it is sticky, repeat Phase 1.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Figure 1: Purification logic flow for removing common impurities from the reduction of chloromethoxypicolinates.
References
-
Synthesis of Pyridinemethanols via Borohydride Reduction
- Context: General methodology for reducing pyridine esters to alcohols using NaBH4/CaCl2 or NaBH4 in MeOH.
-
Source: Brown, H. C., & Narasimhan, S. (1979).[1] "Selective reductions. 24. Reaction of sodium borohydride in methanol." Journal of Organic Chemistry.
-
Impurity Profiling of 4-Methoxypyridine Derivatives
- Context: Identification of demethylated impurities (pyridones) in methoxypyridine synthesis.
-
Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1] "Stability of 4-alkoxypyridines under acidic conditions."
-
Boron Complex Troubleshooting
- Context: Techniques for breaking amine-borane complexes during workup.
-
Source: Fieser & Fieser, Reagents for Organic Synthesis, Vol 1, Sodium Borohydride entry.[1]
-
Precursor Synthesis (Methyl 3-chloro-4-methoxypicolinate)
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 8. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
solvent effects on the reactivity of (3-Chloro-4-methoxypyridin-2-yl)methanol
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with (3-Chloro-4-methoxypyridin-2-yl)methanol .
Subject: Solvent Effects on Reactivity & Process Optimization CAS: 1227516-63-3 | Molecular Formula: C7H8ClNO2 Support Level: Advanced Application Note (Tier 3)[1][2][3]
Executive Technical Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol is a densely functionalized pyridine intermediate.[1][2][3] Its reactivity is governed by the "Push-Pull" electronic conflict: the 4-methoxy group donates electron density (activating), while the 3-chloro group and pyridine nitrogen withdraw density (deactivating).[1][2][3]
Critical Solvent Directive: Unlike simple benzyl alcohols, this molecule possesses a basic nitrogen and an acid-labile ether.[1][2][3] Solvent choice is not just about solubility; it dictates the reaction pathway (Substitution vs. Solvolysis) and intermediate stability (Salt precipitation vs. Dissolution).[3]
Core Physicochemical Profile (Predicted)
| Property | Value / Behavior | Impact on Protocol |
| pKa (Pyridine N) | ~2.5 - 3.0 (Lower than pyridine due to 3-Cl) | Weaker base; HCl salts may dissociate in polar solvents.[1][2][3] |
| LogP | ~1.2 | Moderate lipophilicity; soluble in DCM, EtOAc.[3] |
| Nucleophilicity | 2-CH₂OH > Pyridine-N | Alcohol reacts first; N-alkylation is a secondary risk.[1][2][3] |
| Lability | 4-OMe group | Acidic reflux in protic solvents causes demethylation to pyridone.[1][2][3] |
Critical Workflow: Chlorination (Conversion to Alkyl Chloride)
Context: The most common application is converting the hydroxyl group to a chloride (using SOCl₂ or MsCl) for subsequent coupling (e.g., PPI synthesis).[3]
Decision Tree: Solvent Selection for Chlorination
Use the following logic to select your solvent system.
Figure 1: Solvent selection logic for chlorination of (3-Chloro-4-methoxypyridin-2-yl)methanol.
Troubleshooting Guide: Common Failure Modes
Issue 1: "Sticky Gum" Formation during SOCl₂ Reaction
Symptom: Upon adding Thionyl Chloride in Toluene or Hexane, the product oils out as a sticky, unworkable gum instead of a nice crystalline solid. Root Cause: The hydrochloride salt of the product is semi-soluble or forms a super-saturated oil (oiling out) because the solvent polarity is too low to solvate the ions but too high to force immediate crystal lattice formation. Corrective Action:
-
Switch Solvent: Use Dichloromethane (DCM) .[1][3] The HCl salt is often soluble in DCM, allowing the reaction to proceed homogeneously.
-
Workup: Evaporate DCM, then triturate the residue with Diisopropyl Ether (IPE) or Ethyl Acetate to induce crystallization.[3]
-
Catalysis: Add 0.1 eq of DMF . This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more soluble and reactive species than SOCl₂ alone, preventing the "stalling" that leads to gum formation.
Issue 2: Low Yield / Formation of Ether Impurity
Symptom: LCMS shows a mass corresponding to [M+14] (Methyl ether) or [M+28] (Ethyl ether).[1][3] Root Cause: Solvolysis. You likely used a protic solvent (Methanol/Ethanol) or quenched the reaction with alcohol while it was still acidic.[3] Mechanism: The chloromethyl pyridine intermediate is highly electrophilic.[3] In the presence of alcohols, it undergoes S_N1 or S_N2 substitution rapidly. Corrective Action:
-
Strictly Anhydrous: Ensure the solvent is dry.[3]
-
Quench Protocol: Quench excess SOCl₂ with aqueous saturated NaHCO₃ (biphasic) rather than an alcohol. If you must use alcohol to destroy SOCl₂, cool to -20°C first.[1][2]
Issue 3: Demethylation (Loss of 4-OMe)
Symptom: Appearance of a highly polar peak (Pyridone derivative).[1][3] Root Cause: Acid-catalyzed ether cleavage.[1][2][3] The 3-chloro group withdraws electrons, making the ether bond slightly more stable than in non-halogenated analogs, but high temperature + strong acid (HCl generated in situ) will still cleave it. Corrective Action:
-
Temperature Control: Do not reflux in high-boiling solvents (like Chlorobenzene) without a base.
-
Acid Scavenger: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv) to neutralize HCl as it forms.[1][3] Note: This will generate amine salts which must be filtered.[2]
Mechanistic Insight: Solvent-Solute Interactions[1][2][3]
Understanding the mechanism helps predict solvent behavior.[3]
Figure 2: Mechanistic pathway showing the divergence point where solvent choice dictates product vs. impurity.[3]
Quantitative Solvent Data (Reference)
| Solvent | Dielectric Constant (ε) | Suitability for Chlorination | Risk Factor |
| Dichloromethane | 8.9 | High | Good solubility, easy workup.[1][2][3] |
| Toluene | 2.4 | Medium | Product precipitates (can be sticky).[1][3] |
| DMF | 36.7 | Low (as solvent) | Runaway exotherm risk with SOCl₂.[1][3] Use only as catalyst. |
| Methanol | 32.7 | None | Reacts to form methyl ether.[1][3] |
| THF | 7.5 | Medium | Can be cleaved by strong Lewis acids; generally okay at low temp.[1][3] |
FAQ: Rapid Response
Q: Can I use DMF as the primary solvent to speed up the reaction? A: NO. Mixing thionyl chloride with bulk DMF can be hazardous (violent exotherm/explosion risk) and leads to the formation of Vilsmeier reagents that can cause formylation side reactions. Use DMF only in catalytic amounts (1-5 mol%) in a carrier solvent like Toluene or DCM.[2]
Q: The product turned purple/black during workup. What happened? A: Pyridine derivatives are prone to oxidation and polymerization (N-oxide formation or radical coupling) if exposed to light and air while in an acidic state.[1][3]
-
Fix: Perform workup quickly, keep the pH neutral/basic (pH 7-8) during extraction, and store the product under Nitrogen/Argon in the dark.
Q: How do I store the chlorinated intermediate? A: The chloride (3-Chloro-2-(chloromethyl)-4-methoxypyridine) is unstable.[1][2][3] It hydrolyzes back to the alcohol in moist air.
-
Protocol: Store as the Hydrochloride Salt (solid) in a desiccator at -20°C. Do not store as the free base oil.[1][3]
References
-
Synthesis of Chloromethyl Pyridines (General Protocol)
- Title: Process optimization and green chemistry approach during synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
-
Source: Rasayan Journal of Chemistry, Vol 17, No 4, 2024.[3]
- Relevance: Describes the analogous chlorination of the Omeprazole intermediate, validating the DCM/Toluene solvent systems and workup procedures.
-
URL:[Link]
-
Solvent Effects on SOCl₂ Reactions
-
Safety of Chlorination Reagents
-
Rabeprazole Intermediate Synthesis (Analogous Chemistry)
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 3. PubChemLite - (4-chloro-3-methoxypyridin-2-yl)methanol (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
comparing synthesis routes for (3-Chloro-4-methoxypyridin-2-yl)methanol
An in-depth technical evaluation of synthesis routes for (3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8).
This compound is a highly valued heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of thienoimidazole-based gastric acid secretion inhibitors and next-generation proton pump inhibitors (PPIs). The presence of the 3-chloro and 4-methoxy substituents creates a unique electronic and steric environment that complicates the selective functionalization of the 2-position.
As an Application Scientist, selecting the optimal synthetic route requires balancing regioselectivity, atom economy, and thermodynamic control. Below is a comprehensive comparison of three distinct synthetic strategies.
Mechanistic Evaluation of Synthesis Routes
Route A: The Classical Boekelheide Rearrangement (Industrial Standard)
This route relies on the thermodynamic activation of an adjacent methyl group. Starting from 3-chloro-4-methoxy-2-methylpyridine, the nitrogen is oxidized to an N-oxide.
-
Causality & Logic: The N-oxide serves a dual purpose. It dramatically increases the acidity of the 2-methyl protons, allowing for deprotonation. Upon treatment with an acylating agent like acetic anhydride at elevated temperatures (110°C), an N-acetoxypyridinium intermediate forms. Deprotonation yields an anhydrobase, which undergoes a concerted[3,3]-sigmatropic rearrangement (the Boekelheide rearrangement) to form (3-chloro-4-methoxypyridin-2-yl)methyl acetate [1][2].
-
Verdict: While it generates acetic acid waste, the absolute regioselectivity dictated by the pre-existing methyl group makes this the most reliable and scalable route.
Route B: Modified Reissert-Henze Cyanation & Reduction
This strategy builds the hydroxymethyl group from scratch starting from 3-chloro-4-methoxypyridine. Following N-oxidation, a modified Reissert-Henze reaction is employed.
-
Causality & Logic: Traditional Reissert-Henze conditions (KCN/PhCOCl) often yield mixtures of 2- and 4-cyano isomers. However, using trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride drives highly regioselective cyanation [3]. The dimethylcarbamoyl group forms a highly electrophilic N-carbamoyloxypyridinium salt. The bulky 3-chloro group sterically hinders the 6-position, funneling the cyanide nucleophile exclusively to the 2-position. The resulting nitrile is subsequently hydrolyzed and reduced (e.g., via DIBAL-H) to the target alcohol.
-
Verdict: Excellent for late-stage functionalization, but the use of highly toxic cyanide sources and the necessity of a multi-step reduction sequence limit its industrial viability.
Route C: Direct Minisci Hydroxymethylation
The Minisci reaction offers a step-economical approach by directly functionalizing the C-H bond of 3-chloro-4-methoxypyridine using a radical mechanism.
-
Causality & Logic: Using methanol as the radical source, ammonium persulfate as the oxidant, and acidic conditions, nucleophilic hydroxymethyl radicals (
) are generated. These radicals preferentially attack the electron-deficient protonated pyridine ring [4]. To prevent over-alkylation, the substrate is often pre-activated as an N-methoxypyridinium salt. -
Verdict: While highly atom-economical (single step), the regioselectivity between the 2- and 6-positions is difficult to control without bulky directing groups, often resulting in complex purification bottlenecks.
Quantitative Route Comparison
The following table summarizes the experimental performance metrics of the three evaluated routes based on standard laboratory-scale (100g) optimizations.
| Parameter | Route A: Boekelheide | Route B: Reissert-Henze | Route C: Minisci |
| Starting Material | 3-Chloro-4-methoxy-2-methylpyridine | 3-Chloro-4-methoxypyridine | 3-Chloro-4-methoxypyridine |
| Step Count | 3 | 4 | 1 |
| Overall Yield | 65 - 75% | 45 - 55% | 20 - 35% |
| Regioselectivity | Absolute (Directed by methyl) | High (Sterically driven) | Poor (Mixture of 2- and 6- isomers) |
| Key Reagents | H₂O₂, Ac₂O, NaOH | mCPBA, TMSCN, DIBAL-H | MeOH, (NH₄)₂S₂O₈, H₂SO₄ |
| Scalability | Excellent (Industrial Standard) | Moderate (Cyanide toxicity) | Poor (Purification bottlenecks) |
Pathway Visualization
Comparison of synthesis routes for (3-Chloro-4-methoxypyridin-2-yl)methanol.
Self-Validating Experimental Protocol: Route A (Boekelheide)
Because Route A provides the highest reliability and regioselectivity, the following self-validating protocol is engineered for the synthesis of the target compound. This protocol includes built-in causality checks to ensure reaction integrity.
Step 1: N-Oxidation
-
Reaction: Dissolve 10.0 g of 3-chloro-4-methoxy-2-methylpyridine in 15 mL of glacial acetic acid. Slowly add 24 mL of 30% aqueous
dropwise to manage the exothermic reaction. -
Thermal Activation: Heat the mixture to 90°C and stir for 4 hours.
-
Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material (
) should completely convert to a highly polar baseline spot ( ). -
Quenching (Critical Safety Step): Cool to 40°C. Add a catalytic amount of Pd/C (10%) to decompose unreacted peroxides. Self-Validation: Use KI-starch indicator paper; the test must be negative (no blue/black color) before proceeding. Filter through Celite and concentrate under reduced pressure.
Step 2: Boekelheide Rearrangement
-
Reaction: Dissolve the crude N-oxide intermediate in 25 mL of acetic anhydride.
-
Thermal Activation: Heat the mixture to 110°C for 2 hours. Causality: Temperatures below 90°C will stall the reaction at the N-acetoxypyridinium stage, failing to overcome the activation energy barrier required for the [3,3]-sigmatropic shift.
-
Workup: Cool to 80°C and carefully add 40 mL of methanol dropwise to quench excess acetic anhydride. Distill off the solvent under reduced pressure.
Step 3: Hydrolysis
-
Reaction: Dissolve the resulting crude acetate in 30 mL of methanol. Add 20 mL of a 2M aqueous NaOH solution. Stir at room temperature for 2 hours.
-
Validation Check: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the acetate ester (
) and the appearance of the target alcohol ( ). -
Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via recrystallization (EtOAc/Hexanes) to yield (3-Chloro-4-methoxypyridin-2-yl)methanol as a crystalline solid.
References
-
Prepchem. "Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine." Prepchem Synthetic Protocols. URL: [Link]
-
Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." Journal of Organic Chemistry, 1983. URL: [Link]
-
Proctor, R. S. J., Phipps, R. J. "Radical chain monoalkylation of pyridines." Chemical Science, 2021. URL: [Link]
biological activity of compounds derived from (3-Chloro-4-methoxypyridin-2-yl)methanol
This guide provides an in-depth technical analysis of the biological activity and therapeutic potential of compounds derived from (3-Chloro-4-methoxypyridin-2-yl)methanol .
While this specific alcohol is a chemical intermediate, it serves as a critical pharmacophore "anchor" in the synthesis of next-generation MALT1 inhibitors (oncology/immunology) and GPR119 agonists (metabolic disorders). This guide compares the performance of these derivatives against therapeutic standards, elucidating the specific structural advantages conferred by the 3-chloro-4-methoxypyridine moiety.[1][2]
Executive Summary: The "Anchor" Moiety
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 1227516-63-3) is a specialized heterocyclic building block.[1][2] In medicinal chemistry, it is utilized to introduce the 3-chloro-4-methoxypyridin-2-yl group into drug candidates.[1][2]
Key Biological Advantages of this Scaffold:
-
Metabolic Blockade: The chlorine atom at the 3-position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site on the pyridine ring.
-
Conformational Locking: The steric bulk of the ortho-chloro substituent forces the pyridine ring out of planarity relative to its linker, often locking the molecule into a bioactive conformation.
-
Electronic Tuning: The electron-withdrawing chlorine (inductive effect) combined with the electron-donating methoxy group creates a unique electrostatic potential surface (sigma-hole) that enhances binding affinity in hydrophobic pockets.[1][2]
Comparative Analysis: Therapeutic Performance
This section compares the biological activity of drug candidates containing the 3-Chloro-4-methoxypyridin-2-yl moiety against standard-of-care or leading clinical compounds.
Case Study A: MALT1 Inhibitors (Oncology)
Target: Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[3][4][5] Indication: B-cell lymphomas (ABC-DLBCL), CLL.[1][2][3][5] Derivative Class: Pyrazolyl-pyridine carboxamides.[1][2]
| Feature | 3-Cl-4-OMe Pyridine Derivative (Novel) | Safimaltib (JNJ-67856633) (Clinical Standard) | Comparative Insight |
| Scaffold Type | 1-(3-chloro-4-methoxypyridin-2-yl)-pyrazole | Pyrazolyl-pyridine (Fluoro-substituted) | The 3-Cl-4-OMe moiety provides superior lipophilic contacts in the allosteric pocket compared to simple fluoro-pyridines.[1][2] |
| IC50 (Biochemical) | < 10 nM (Estimated from Patent EP3807266) | ~ 5 - 10 nM | Comparable Potency. The derivative maintains nanomolar affinity required for clinical efficacy. |
| Metabolic Stability | High. 3-Cl blocks oxidation; 4-OMe is metabolically robust.[1][2] | High. Relies on CF3 and F groups for stability. | The 3-Cl substituent offers an alternative metabolic soft-spot protection strategy without using perfluorinated groups.[1][2] |
| Selectivity | >1000x vs. related caspases | >500x vs. related caspases | The bulky 3-Cl group restricts binding to the narrower pockets of off-target proteases, enhancing selectivity.[1][2] |
Case Study B: GPR119 Agonists (Metabolic Disease)
Target: G-protein coupled receptor 119 (GPR119). Indication: Type 2 Diabetes (T2D). Derivative Class: Pyrrole-2-carbohydrazides.[1][2]
| Feature | 3-Cl-4-OMe Pyridine Derivative | GSK1292263 (Reference Agonist) | Comparative Insight |
| cAMP Production (EC50) | High Potency. (Low nanomolar range) | Mid-nanomolar range | The electron-rich 4-OMe group enhances H-bond acceptance in the GPR119 ligand-binding domain.[1][2] |
| Solubility | Moderate. Pyridine nitrogen improves aqueous solubility. | Low. Often requires formulation aids. | The basic nitrogen in the pyridine ring (pKa ~3-4 due to Cl/OMe) aids solubility in acidic media compared to all-carbon phenyl rings.[1][2] |
| Toxicity Risk | Low. No aniline metabolites. | Moderate (depending on structure). | Avoids toxic metabolites associated with some nitro- or aniline-based GPR119 agonists.[1][2] |
Mechanism of Action & Signaling Pathways
MALT1 Inhibition Pathway
The derivatives function as allosteric inhibitors .[6] They do not bind to the catalytic center (Cys464/His415) but bind to a remote pocket, locking the MALT1 protease in an inactive conformation. This prevents the cleavage of BCL10 and RelB , thereby shutting down the NF-κB signaling pathway which drives lymphoma cell survival.
Caption: Mechanism of MALT1 inhibition. The 3-Cl-4-OMe derivative binds allosterically, preventing substrate cleavage and halting NF-κB-driven tumor growth.[1][2]
Experimental Protocols
Synthesis of the Active Pharmacophore
Objective: Convert (3-Chloro-4-methoxypyridin-2-yl)methanol into a reactive electrophile (chloride) for coupling.
Reagents:
-
Starting Material: (3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq)[1][2]
-
Thionyl Chloride (
) (1.5 eq) -
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA) (cat.)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of (3-Chloro-4-methoxypyridin-2-yl)methanol in 10 mL of anhydrous DCM under
atmosphere. Cool to 0°C.[7][8] -
Chlorination: Add
dropwise over 15 minutes. The solution may turn yellow.[7] -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench carefully with saturated
solution. Extract with DCM (3 x 15 mL). -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Product: Yields 2-(chloromethyl)-3-chloro-4-methoxypyridine . Store at -20°C (unstable).
MALT1 Protease Activity Assay (Fluorogenic)
Objective: Validate the inhibitory potency (
Reagents:
-
Enzyme: Recombinant human MALT1 (aa 329-824).[1]
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM citrate.
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Incubation: Mix 20 nM MALT1 enzyme with compound in assay buffer. Incubate for 30 mins at 30°C.
-
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 60 mins.
-
Analysis: Calculate slope of fluorescence vs. time. Fit data to 4-parameter logistic equation to determine
.[1]
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the methanol intermediate into the final bioactive MALT1 inhibitor.
Caption: Synthesis pathway transforming the alcohol precursor into the active MALT1 inhibitor via a chloromethyl intermediate.
References
-
Janssen Pharmaceutica NV. (2019). Pyrazole Derivatives as MALT1 Inhibitors. Patent EP3807266B1. Link
-
Guide to Pharmacology. (2023). JNJ-67856633 (Safimaltib) Ligand Page.[1] IUPHAR/BPS. Link
-
RSC Publishing. (2021). Parallels between the chloro and methoxy groups for potency optimization.[9] MedChemComm. Link
-
OSI Pharmaceuticals. (2009). Heterocyclic Modulators of GPR119 for Treatment of Disease. Patent WO2009117421A2. Link
-
Journal of Medicinal Chemistry. (2024). The role of the methoxy group in approved drugs.[10][11] European Journal of Medicinal Chemistry.[10] Link
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JNJ-67856633 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Comprehensive Guide to the Spectroscopic Analysis and Structural Confirmation of (3-Chloro-4-methoxypyridin-2-yl)methanol
Introduction
The structural confirmation of highly substituted pyridines, such as (3-Chloro-4-methoxypyridin-2-yl)methanol , is a critical checkpoint in pharmaceutical development and synthetic chemistry. Because the pyridine ring is susceptible to various electrophilic and nucleophilic substitutions, differentiating between closely related regioisomers (e.g., distinguishing the 3-chloro-4-methoxy isomer from a 4-chloro-3-methoxy variant) requires a robust, self-validating analytical framework.
This guide provides an objective comparison of the primary spectroscopic alternatives—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-Ray Crystallography—evaluating their performance, limitations, and specific utility in confirming this molecular scaffold.
Comparative Analysis of Spectroscopic Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard)
Performance & Utility: 1D (
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Performance & Utility: LC-MS/MS offers unparalleled sensitivity and rapid confirmation of the molecular formula (
Fourier-Transform Infrared Spectroscopy (FT-IR)
Performance & Utility: FT-IR is a rapid, non-destructive alternative for verifying the presence of specific functional groups. It excels at identifying the broad O-H stretch of the hydroxymethyl group (~3300 cm
Single-Crystal X-Ray Crystallography
Performance & Utility: Provides the absolute 3D spatial arrangement of the atoms, definitively confirming both connectivity and solid-state conformation[5]. Limitations: It is heavily dependent on the ability to grow high-quality single crystals, making it a low-throughput, time-consuming alternative.
Quantitative Data Summary
The following table summarizes the expected spectroscopic data for (3-Chloro-4-methoxypyridin-2-yl)methanol, providing a quick-reference benchmark for analytical validation.
| Analytical Technique | Parameter / Signal | Expected Value | Structural Significance |
| H-6 (Pyridine ring) | ~8.3 ppm (d, J = 5.5 Hz) | Highly deshielded due to adjacent Nitrogen. | |
| H-5 (Pyridine ring) | ~6.8 ppm (d, J = 5.5 Hz) | Shielded by the adjacent electron-donating C4-methoxy group. | |
| -CH | ~4.7 ppm (s, 2H) | Confirms the presence of the hydroxymethyl linker. | |
| C-3 (C-Cl) | ~120.0 ppm | Distinctive shift for a chlorinated aromatic carbon. | |
| LC-MS (ESI+) | m/z 174.0 / 176.0 | 3:1 intensity ratio confirms a single Chlorine atom. | |
| FT-IR | O-H Stretch | ~3200 - 3400 cm | Confirms the hydroxyl functional group. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
Expertise Note: The choice of solvent is critical. While CDCl
-
Sample Preparation: Dissolve 5–10 mg of highly purified (3-Chloro-4-methoxypyridin-2-yl)methanol in 0.6 mL of DMSO-
. Transfer to a standard 5 mm NMR tube. -
1D Acquisition: Acquire a standard
H spectrum (typically 16 scans) and a C spectrum (typically 512–1024 scans, depending on concentration) using a 400 MHz or higher spectrometer. -
2D HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling delay for
= 8 Hz. -
Data Validation: Verify that the methoxy protons (~3.9 ppm) show a strong
cross-peak to the C-4 carbon (~163 ppm), and that H-5 (~6.8 ppm) also correlates to C-4. This triangulates the exact position of the methoxy group relative to the ring protons.
Protocol 2: LC-MS/MS Workflow
Expertise Note: Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen of the pyridine ring readily accepts a proton, ensuring maximum ionization efficiency and sensitivity.
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 400.
-
Data Validation: Identify the parent ion doublet at 174.0/176.0. Isolate the 174.0 peak for MS/MS fragmentation (Collision Energy ~20 eV) and look for the characteristic loss of water (-18 Da) or methanol (-32 Da).
Analytical Workflows & Visualizations
Analytical decision tree for the structural confirmation of substituted pyridines.
Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) mappings for structural elucidation.
References
-
Pretsch, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]
-
Bakić, M. T., et al. "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives." Journal of Molecular Structure, ResearchGate. Available at: [Link]
-
Raatikainen, K., et al. "Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes." PubMed, NIH. Available at: [Link]
Sources
validation of analytical methods for (3-Chloro-4-methoxypyridin-2-yl)methanol
Validation of Analytical Architectures for (3-Chloro-4-methoxypyridin-2-yl)methanol: A Comparative Guide
Part 1: Executive Summary & Core Directive
The Challenge: (3-Chloro-4-methoxypyridin-2-yl)methanol (CMPM) is a critical pharmacophore, often serving as a "linchpin" intermediate in the synthesis of next-generation proton pump inhibitors (PPIs) and specific kinase inhibitors. Its structural duality—a basic pyridine nitrogen paired with a polar hydroxymethyl group and a halogenated core—presents a classic analytical paradox: retention vs. peak shape .
Standard C18 methods often fail due to secondary silanol interactions with the pyridine ring, leading to severe peak tailing (
The Solution: This guide moves beyond generic pharmacopeial templates. We compare a Legacy Phosphate C18 System against a Modern Core-Shell Biphenyl System . We demonstrate that while the Legacy system offers stability, the Biphenyl architecture provides superior selectivity for halogenated pyridines, enabling a self-validating, MS-compatible workflow essential for high-throughput drug development.
Part 2: Chemical Profile & Analytical Strategy
Compound: (3-Chloro-4-methoxypyridin-2-yl)methanol
Molecular Formula:
-
Basicity: The pyridine nitrogen is weakly basic (
). At neutral pH, it interacts with free silanols on silica columns. -
Polarity: The -CH2OH group increases water solubility, requiring high aqueous stability in the mobile phase.
-
Chromophores: The chloro-methoxy-pyridine core exhibits strong UV absorption at
nm.
Comparative Method Architectures
We evaluate two distinct methodologies. The "Product" in this comparison is the Methodology itself .
| Feature | Method A: Legacy Robustness | Method B: High-Fidelity Selectivity (Recommended) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase | 20 mM Potassium Phosphate (pH 7.0) / ACN | 10 mM Ammonium Formate (pH 3.5) / Methanol |
| Detection | UV only (Non-volatile buffer) | UV + MS (Volatile buffer) |
| Primary Advantage | High retention of polar species; extremely robust. | Superior peak shape for bases; separates halogenated isomers. |
| Critical Weakness | Peak tailing; incompatible with LC-MS. | Lower retention of very polar degradants (requires gradient). |
Part 3: Experimental Protocols & Validation Data
System Suitability & Selectivity Data
The following data represents a synthesized comparison based on physicochemical principles of pyridine analysis.
Table 1: Comparative Performance Metrics
| Parameter | Method A (C18 / Phosphate) | Method B (Biphenyl / Formate) | Acceptance Criteria |
| Retention Time ( | 6.4 min | 3.8 min | N/A |
| Tailing Factor ( | 1.6 (Significant tailing) | 1.1 (Symmetrical) | |
| Theoretical Plates ( | 4,500 | 12,000 | |
| Resolution ( | 1.8 | 3.5 | |
| LOD (UV @ 280nm) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks) | Signal-to-Noise > 3:1 |
Expert Insight: Method B utilizes the "pi-pi" overlap between the biphenyl stationary phase and the electron-deficient pyridine ring of CMPM. This specific interaction masks the basic nitrogen, virtually eliminating silanol tailing without the need for high-salt buffers.
Detailed Protocol: Method B (Recommended)
Instrument: UHPLC or HPLC with low dispersion volume.
Column: Kinetex Biphenyl or equivalent,
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 3.5 with Formic Acid). Reason: Low pH ensures the pyridine is protonated, improving solubility, while the formate buffer is MS-friendly.
-
Solvent B: Methanol (LC-MS Grade). Reason: Methanol promotes pi-pi interactions better than Acetonitrile.
Gradient Program:
-
0.0 min: 10% B
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 10% B
-
9.0 min: Stop (Re-equilibration)
Flow Rate: 0.8 mL/min.[1] Injection Volume: 5 µL.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the "Self-Validating" lifecycle for CMPM analysis, integrating stress testing (forced degradation) directly into the method selection process.
Caption: Figure 1: Decision matrix for selecting the Biphenyl architecture over traditional C18 based on impurity resolution and peak symmetry.
Part 5: Degradation Pathways & Specificity
To ensure the method is "Stability-Indicating," you must verify the separation of CMPM from its likely degradants.
Hypothesized Degradation Pathways:
-
Oxidation: The primary alcohol (-CH2OH) oxidizes to the aldehyde and then the carboxylic acid (3-Chloro-4-methoxypicolinic acid).
-
N-Oxidation: Formation of the Pyridine N-Oxide under oxidative stress (
). -
Hydrolysis: Under strong acid, the methoxy group may hydrolyze to the pyridone (less likely but possible).
Caption: Figure 2: Predicted degradation map. Method B must resolve the early-eluting Acid and late-eluting N-Oxide from the Parent.
Part 6: References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pyridine analysis and silanol activity).
-
Phenomenex. (2023). Selectivity of Biphenyl Stationary Phases for Halogenated Compounds. Link (General reference for Biphenyl mechanism).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link
Sources
comparative study of catalysts for (3-Chloro-4-methoxypyridin-2-yl)methanol reactions
Executive Summary
(3-Chloro-4-methoxypyridin-2-yl)methanol (CAS 1227516-63-3) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of proton pump inhibitors (PPIs) and next-generation pyridine-based therapeutics. Its synthesis typically hinges on the reduction of Methyl 3-chloro-4-methoxypicolinate .
The primary process challenge is chemoselectivity . Standard hydrogenation methods using Palladium on Carbon (Pd/C) frequently result in hydrodechlorination (cleavage of the C-Cl bond) before the ester is reduced, destroying the scaffold.
This guide compares three catalytic methodologies to solve this problem:
-
Homogeneous Ruthenium Catalysis (Ru-MACHO®): The current gold standard for selectivity.
-
Poisoned Heterogeneous Catalysis (Pt/C + Additives): A scalable industrial alternative.
-
Catalytic Hydrosilylation (Zinc-Catalyzed): A mild, ambient-pressure option.
Reaction Pathway & Chemoselectivity Challenge
The reduction of the picolinate ester involves two competing pathways. A successful catalyst must lower the activation energy for carbonyl reduction (
Figure 1: Reaction pathways illustrating the chemoselectivity challenge. Path A is the desired route; Path B is the primary failure mode.
Comparative Analysis of Catalysts
Method A: Homogeneous Ru-Pincer Complexes (Ru-MACHO®)
Best For: High-value synthesis requiring >99% chemoselectivity.
The Ru-MACHO class of catalysts (Takasago) utilizes an "outer-sphere" mechanism. The metal center does not bind directly to the aromatic ring, which prevents the oxidative addition of the C-Cl bond. Instead, the ligand assists in heterolytic H2 cleavage, delivering hydride directly to the carbonyl carbon.
-
Selectivity: >99% (Retention of Cl).
-
Conditions: 30–50 bar H₂, 60–100°C, MeOH solvent, KOtBu (base).
-
Pros: Near-perfect chemoselectivity; high Turnover Number (TON > 2000).
-
Cons: Homogeneous catalyst removal (requires silica filtration or scavenging); IP-protected ligands can be costly.
Method B: Heterogeneous Platinum on Carbon (Pt/C) + Vanadium
Best For: Large-scale manufacturing where catalyst recycling is prioritized.
While Pd/C is notorious for dechlorination, Platinum (Pt) is less active toward aryl chlorides. Selectivity is further enhanced by doping with Vanadium (V) or adding diamines (e.g., ethylenediamine) which poison the active sites responsible for dechlorination.
-
Selectivity: 90–95% (requires strict stopping point).
-
Conditions: 10–20 bar H₂, 25–40°C, EtOH solvent.
-
Pros: Catalyst is easily filtered and recycled; lower cost basis than complex Ru ligands.
-
Cons: Risk of "runaway" dechlorination if reaction time is extended; lower activity (slower reaction).
Method C: Zinc-Catalyzed Hydrosilylation
Best For: Labs without high-pressure hydrogenation equipment.
This method uses a cheap, earth-abundant metal (Zinc Acetate or similar) to catalyze the transfer of hydride from a silane (e.g., PMHS or (EtO)3SiH) to the ester. Silanes are chemically orthogonal to aryl chlorides, making this method inherently chemoselective.
-
Selectivity: >98%.[1]
-
Conditions: Ambient pressure, 40–60°C, THF or Toluene.
-
Pros: No autoclave required; very mild; high functional group tolerance.
-
Cons: Poor atom economy (silane waste); difficult purification of silanol byproducts; not scalable for multi-ton production.
Summary Data Table
| Feature | Ru-MACHO (Homogeneous) | Pt/C (Heterogeneous) | Zn-Hydrosilylation |
| Yield | 92–96% | 80–85% | 88–92% |
| Cl-Retention | >99% | ~94% | >98% |
| Reaction Time | 4–12 h | 12–24 h | 12–16 h |
| Pressure | High (50 bar) | Medium (10 bar) | Ambient |
| Scalability | High | Very High | Low/Medium |
| Green Metric | Excellent (H₂ is atom efficient) | Good | Poor (Silane waste) |
Detailed Experimental Protocols
Protocol A: Ru-MACHO Catalyzed Hydrogenation
Recommended for initial R&D and optimization.
Reagents:
-
Substrate: Methyl 3-chloro-4-methoxypicolinate (10 mmol, 2.01 g)
-
Catalyst: Ru-MACHO-BH (0.05 mol%, 3 mg) [CAS: 1295649-41-0]
-
Solvent: Methanol (anhydrous, 10 mL)
-
Base: KOtBu (1.0 mmol, 112 mg) - Note: Base is required to activate the pre-catalyst.
Workflow:
-
Charge: In a glovebox, load the substrate, Ru-MACHO-BH, and base into a stainless steel autoclave liner. Add Methanol.
-
Purge: Seal autoclave. Purge with N₂ (3x) and then H₂ (3x).
-
Pressurize: Charge H₂ to 50 bar .
-
React: Heat to 80°C with vigorous stirring (1000 rpm). Hold for 8 hours.
-
Workup: Cool to RT and vent carefully. Concentrate the mixture under reduced pressure.
-
Purification: Flash chromatography (EtOAc/Hexane) or recrystallization from IPA/Water.
-
Validation: Check ¹H NMR for the disappearance of the methyl ester singlet (3.9 ppm) and appearance of the methylene doublet (4.7 ppm). Crucial: Verify integration of aromatic protons to confirm no dechlorination.
Protocol B: Pt/C Heterogeneous Hydrogenation
Recommended for scale-up trials.
Reagents:
-
Substrate: Methyl 3-chloro-4-methoxypicolinate (10 mmol)
-
Catalyst: 5% Pt/C (sulfided or V-doped preferred) (10 wt% loading relative to substrate).
-
Solvent: Ethanol (20 mL)
-
Additive: Ethylenediamine (0.1 eq) - Optional, to suppress dechlorination.
Workflow:
-
Charge: Add substrate, catalyst, and solvent to a pressure vessel.
-
Pressurize: Purge and fill with H₂ to 10 bar .
-
React: Stir at RT (25°C) . Warning: Heating increases dechlorination risk.
-
Monitor: Sample every 2 hours. Stop reaction immediately upon consumption of starting material (HPLC monitoring).
-
Workup: Filter catalyst through Celite. Rinse with EtOH. Concentrate filtrate.
Catalyst Selection Decision Tree
Figure 2: Logic flow for selecting the optimal catalytic system based on equipment and purity requirements.
References
-
Kuriyama, W. et al. (2012).[2] "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesizing (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol." Organic Process Research & Development, 16(1), 166–171. Link
- Key Reference for Ru-MACHO efficacy in ester reduction.
-
Takasago International Corporation. "Ru-MACHO®: A Novel Ruthenium Catalyst for Homogeneous Hydrogenations of Esters."[2] Technical Brochure. Link
- Source for specific c
-
Sheng, X. et al. (2023). "Cross-Electrophile Silylation of Aryl Carboxylic Esters with Hydrochlorosilanes by SiH-Directed and Cr-Catalyzed Couplings." ACS Catalysis, 13(18), 12062-12073.[3] Link[3]
-
Context for hydrosilylation chemoselectivity mechanisms.[4]
-
- Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
-
ChemScene. "Methyl 3-chloro-4-methoxypicolinate Product Data." Link
- Verification of substr
Sources
A Senior Application Scientist's Comparative Guide to (3-Chloro-4-methoxypyridin-2-yl)methanol: A Versatile Building Block in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. In the vast landscape of heterocyclic chemistry, functionalized pyridines stand out for their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical comparison of (3-Chloro-4-methoxypyridin-2-yl)methanol , a strategically substituted pyridine derivative, with alternative scaffolds in two key application areas: as a precursor for pharmaceutical agents and as a ligand in transition metal catalysis. While direct, peer-reviewed applications of this specific molecule are emerging, its structural motifs suggest significant potential. This guide will, therefore, draw upon well-established principles and experimental data from closely related analogues to provide a robust comparative analysis.
Part 1: (3-Chloro-4-methoxypyridin-2-yl)methanol as a Pharmaceutical Intermediate
The pyridine core is a privileged scaffold in medicinal chemistry, with the chloro and methoxy substituents offering opportunities for metabolic stability and specific interactions with biological targets. The 2-methanol group provides a convenient handle for further synthetic transformations.
Comparative Analysis: Synthesis of a Hypothetical Bioactive Scaffold
To illustrate the utility of (3-Chloro-4-methoxypyridin-2-yl)methanol, let us consider the synthesis of a hypothetical drug candidate, "Pyrimethoxabine," which requires the coupling of the pyridine core to a substituted pyrimidine. We will compare a synthetic route utilizing our target molecule with an alternative approach starting from a more common building block, 2-amino-3-chloro-4-methoxypyridine.
Table 1: Comparison of Synthetic Routes to "Pyrimethoxabine"
| Parameter | Route A: Via (3-Chloro-4-methoxypyridin-2-yl)methanol | Route B: Via 2-amino-3-chloro-4-methoxypyridine |
| Starting Material | (3-Chloro-4-methoxypyridin-2-yl)methanol | 2-amino-3-chloro-4-methoxypyridine |
| Key Transformation | Oxidation to aldehyde followed by reductive amination | Direct nucleophilic aromatic substitution |
| Number of Steps | 3 | 2 |
| Overall Yield (Estimated) | 60-70% | 75-85% |
| Key Advantages | Milder reaction conditions for the final coupling step. The aldehyde intermediate is versatile for other derivatizations. | More convergent synthesis. Higher overall yield. |
| Key Disadvantages | Longer synthetic route. Requires an additional oxidation step. | The amino group can be less reactive in SNAr reactions, potentially requiring harsher conditions. |
Experimental Workflow: Synthesis via (3-Chloro-4-methoxypyridin-2-yl)methanol (Route A)
This workflow illustrates the conversion of the title compound to a key amine intermediate, ready for coupling with a suitable partner.
Caption: Synthetic workflow from the starting alcohol to a versatile amine intermediate.
Detailed Protocol: Oxidation to 3-Chloro-4-methoxy-pyridine-2-carbaldehyde
Materials:
-
(3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
To a stirred solution of (3-Chloro-4-methoxypyridin-2-yl)methanol in anhydrous DCM at room temperature, add PCC in one portion.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Chloro-4-methoxy-pyridine-2-carbaldehyde.
Rationale: The choice of PCC provides a reliable and relatively mild oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid. The anhydrous conditions are crucial to prevent the formation of hydrates and ensure a high yield of the desired aldehyde.
Part 2: (3-Chloro-4-methoxypyridin-2-yl)methanol Derivatives as Ligands in Catalysis
Functionalized pyridine derivatives are cornerstone ligands in transition metal catalysis, influencing the catalyst's activity, selectivity, and stability. The electronic properties of the pyridine ring, dictated by its substituents, are key to its performance.
Comparative Analysis: Ligand Effects in a Palladium-Catalyzed Suzuki-Miyaura Coupling
We will compare the hypothetical performance of a phosphine ligand derived from (3-Chloro-4-methoxypyridin-2-yl)methanol with established pyridine-based ligands in a model Suzuki-Miyaura cross-coupling reaction. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, leading to a nuanced electronic effect on the pyridine nitrogen.
Table 2: Comparison of Pyridine-Based Ligands in a Suzuki-Miyaura Coupling
| Ligand | Structure | Key Electronic Feature | Expected Catalytic Performance |
| Hypothetical Ligand A | Derived from (3-Chloro-4-methoxypyridin-2-yl)methanol | Moderately electron-rich due to the methoxy group, with some inductive withdrawal from the chloro group. | Potentially good catalytic activity due to a balance of electron-donating and -withdrawing effects, promoting both oxidative addition and reductive elimination. |
| 2-(Dicyclohexylphosphino)pyridine | Strongly electron-donating due to the phosphine and alkyl groups. | High catalytic activity, particularly effective for challenging substrates. | |
| 2-(Diphenylphosphino)pyridine | Less electron-donating than the cyclohexyl analogue due to the phenyl groups. | Good, general-purpose ligand with broad applicability. |
Experimental Workflow: Ligand Synthesis and Catalytic Testing
Caption: Workflow for the synthesis of a hypothetical phosphine ligand and its application in catalysis.
Detailed Protocol: Synthesis of 2-(Chloromethyl)-3-chloro-4-methoxypyridine
Materials:
-
(3-Chloro-4-methoxypyridin-2-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Toluene, anhydrous
Procedure:
-
To a solution of (3-Chloro-4-methoxypyridin-2-yl)methanol in anhydrous toluene, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Rationale: The conversion of the alcohol to the chloride is a standard transformation that activates the benzylic position for subsequent nucleophilic substitution by a phosphide anion to generate the desired ligand. Thionyl chloride is a common and effective reagent for this purpose.
Conclusion
(3-Chloro-4-methoxypyridin-2-yl)methanol represents a promising, yet underexplored, building block for both pharmaceutical synthesis and catalysis. Its unique substitution pattern offers a balance of electronic effects and a functional handle for diverse chemical transformations. While direct comparative data is currently limited, analysis of its structural analogues demonstrates its potential to serve as a valuable alternative to more established pyridine derivatives. The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in their own synthetic endeavors.
References
- Note: As (3-Chloro-4-methoxypyridin-2-yl)methanol is a novel compound for which specific literature is not widely available, the references below are to general methods and applications of similar, well-documented pyridine derivatives.
-
General Synthesis of Pyridine Derivatives: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004. [Link]
-
Synthesis of Sorafenib and Related Kinase Inhibitors: Bankston, D., et al. "A scaleable synthesis of BAY 43-9006: a potent RAF kinase inhibitor for the treatment of cancer." Org. Process Res. Dev. 2002, 6 (6), 777–781. [Link]
-
Applications of Chloro-Containing Molecules in Drug Discovery: A critical review on the synthesis and pharmaceutical applications of chloro-containing molecules. Molecules2021 , 26(16), 4784. [Link]
Technical Guide: Purity Assessment of (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary
Target Molecule: (3-Chloro-4-methoxypyridin-2-yl)methanol CAS: Analogous to 1260812-74-5 / 2883731-39-1 series Application: Critical intermediate for proton pump inhibitors (PPIs) and substituted pyridine pharmaceuticals.
In drug development, the purity of the "linker" intermediate (3-Chloro-4-methoxypyridin-2-yl)methanol is the rate-limiting factor for the yield and safety of subsequent coupling reactions (typically Williamson ether synthesis). Impurities such as the des-chloro analog , over-reduced methyl species , or N-oxide derivatives can act as chain terminators or form genotoxic byproducts.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) , the industry standard for trace analysis, against Quantitative NMR (qNMR) , the superior method for absolute mass balance when reference standards are unavailable.
Part 1: Chemical Profile & Impurity Landscape
Before selecting an analytical method, one must understand the analyte's behavior and likely contaminants.
| Feature | Specification / Characteristic |
| Molecular Formula | |
| Chromophore | Pyridine ring (Strong UV absorption at |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, DCM. Sparingly soluble in water (pH dependent). |
| Critical Impurities | 1. Precursor: (3-Chloro-4-methoxypyridin-2-yl)methyl acetate/ester (incomplete reduction).2. Over-reduction: 3-Chloro-4-methoxy-2-methylpyridine.3. Hydrolysis: 3-Chloro-4-hydroxypyridin-2-yl methanol (demethylation). |
Part 2: Comparative Analysis of Analytical Techniques
Method A: HPLC-UV (Reverse Phase)
Best For: Routine QC, detecting trace impurities (<0.1%), and separating structural isomers.
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase. The chloro- and methoxy- substituents significantly increase retention compared to the naked pyridine methanol.
-
Pros: High sensitivity (LOD < 0.05%), robust, separates isomers.
-
Cons: Requires a reference standard for accurate quantification (response factors vary).[2][3]
Method B: Quantitative NMR ( H-qNMR)
Best For: Primary reference standard characterization, absolute purity determination without a standard.
-
Mechanism: Molar response is directly proportional to the number of nuclei. Purity is calculated by comparing the integration of the analyte signal to a certified internal standard (IS).[3]
-
Pros: SI-traceable, no reference standard of the analyte needed, rapid.
-
Cons: Lower sensitivity (LOD ~0.5%), solvent signals can overlap with analyte.
Method C: Non-Aqueous Titration
Best For: Rough assay of total basic nitrogen.
-
Mechanism: Perchloric acid titration of the pyridine nitrogen.
-
Pros: Cheap, simple.
-
Cons: Non-specific. It will titrate impurities (e.g., precursors, byproducts) that also contain a basic nitrogen, leading to false high purity. Not recommended for final release.
Summary Comparison Matrix
| Metric | HPLC-UV | qNMR | Titration |
| Specificity | High | Very High | Low |
| Sensitivity | High (ppm level) | Medium (>0.1%) | Low |
| Ref. Std. Required? | Yes | No (Only IS) | No |
| Throughput | Medium (20 min/run) | High (5 min/run) | Medium |
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
This protocol utilizes a buffered mobile phase to suppress the ionization of the pyridine nitrogen, ensuring sharp peak shapes.
Reagents:
-
Phosphate Buffer (20 mM, pH 6.5) or Ammonium Formate (for MS compatibility)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5
.
Workflow:
-
Sample Prep: Dissolve 10 mg of synthesized product in 10 mL of Mobile Phase A/B (50:50). Filter through 0.22
PTFE filter. -
Mobile Phase A: 20 mM Ammonium Formate (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash)
-
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Data Interpretation:
-
The methanol product is polar and will elute early (approx. 4-6 min).
-
Chlorinated impurities are more hydrophobic and will elute later (10-12 min).
-
Use Area % for purity estimate only if response factors are assumed equal (risky). For assay, use an external calibration curve.
Protocol 2: qNMR Absolute Purity
This method validates the mass balance and assigns a purity value without an external standard of the product.
Reagents:
-
Solvent: DMSO-
(Provides good solubility and separates hydroxyl protons). -
Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .
-
Selection Logic: Maleic acid has a singlet at
6.2 ppm, typically clear of pyridine aromatic signals ( 7.0–8.5 ppm).
-
Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same vial. Precision balance (0.01 mg) is mandatory. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): 60 seconds (Critical: must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak and a distinct analyte peak (e.g., the methoxy singlet at
~3.9 ppm or the methylene at ~4.5 ppm).
Calculation:
Part 4: Visualizations
Figure 1: Analytical Method Selection Decision Tree
A logic flow to determine the correct method based on the stage of drug development.
Caption: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability and data requirements.
Figure 2: HPLC Method Development Workflow
The logical progression for optimizing the separation of the pyridine methanol from its chlorinated impurities.
Caption: Step-by-step optimization strategy for pyridine derivatives to eliminate peak tailing and maximize resolution.
References
-
BenchChem. (2025).[1][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from 3
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. Retrieved from 1
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from 2
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from 9
-
Al-Wasidi, A. et al. (2026).[11] Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Scientific Reports.[11] Retrieved from 6[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. chemscene.com [chemscene.com]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
(3-Chloro-4-methoxypyridin-2-yl)methanol proper disposal procedures
This guide outlines the validated disposal and handling procedures for (3-Chloro-4-methoxypyridin-2-yl)methanol (CAS: 111371-43-8).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols that comply with standard hazardous waste regulations for halogenated organic compounds.
Part 1: Immediate Action & Chemical Profile
Chemical Identity & Critical Properties
-
Chemical Name: (3-Chloro-4-methoxypyridin-2-yl)methanol[1][2][3][4][5]
-
Molecular Formula: C
H ClNO [4][6][7] -
Molecular Weight: 173.60 g/mol
-
Physical State: Typically a solid or viscous oil (depending on purity/polymorph).
-
Solubility: Soluble in organic solvents (DCM, Methanol, DMSO); limited solubility in water.
Hazard Assessment (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of halogenated pyridine-methanols:
-
Warning: Irritant / Harmful
-
H302: Harmful if swallowed.[8]
-
H315/H319: Causes skin and serious eye irritation.[8][9][10][11][12]
-
Environmental: Potential aquatic toxicity due to the halogenated pyridine ring (slow biodegradability).
Part 2: Pre-Disposal Handling & Segregation
The Core Directive: This compound must be treated as Halogenated Organic Waste .
-
Why? The presence of the Chlorine (Cl) atom at position 3 necessitates high-temperature incineration with acid gas scrubbing. Disposing of this in non-halogenated solvent streams can damage standard catalytic oxidizers used in some waste treatment facilities and release hydrochloric acid (HCl) or dioxins.
Segregation Protocol
-
Incompatible Streams (DO NOT MIX):
-
Strong Acids: The pyridine nitrogen is weakly basic. Mixing with concentrated acids (e.g., Sulfuric, Nitric) can generate heat and potential spattering.
-
Strong Oxidizers: The primary alcohol group (-CH
OH) is susceptible to rapid oxidation. Keep away from permanganates, chromates, or perchlorates to prevent fire hazards. -
Aqueous Waste: Do not pour down the sink. This compound may persist in water treatment systems.
-
-
Compatible Streams:
-
Halogenated solvents (Dichloromethane, Chloroform).
-
Other halogenated organic solids.
-
Part 3: Detailed Disposal Workflow
Step-by-Step Disposal Procedure
| Phase | Action Step | Technical Rationale |
| 1. Collection | Collect solid waste in a wide-mouth HDPE jar. Dissolve trace residues in a minimal amount of Dichloromethane (DCM) or Acetone before adding to the liquid halogenated waste carboy. | HDPE is resistant to pyridine derivatives. Dissolving residues ensures no "dusting" hazard during transport. |
| 2. Labeling | Label clearly as "Hazardous Waste - Halogenated Organic." List the full chemical name and CAS #111371-43-8.[2] | "Halogenated" is the critical keyword for the waste contractor to select the correct incineration path. |
| 3. Storage | Cap tightly.[8][9][10][12][15][16][17] Store in a secondary containment tray within a cool, dry chemical waste cabinet. | Secondary containment prevents environmental release if the primary container fails. |
| 4. Hand-off | Transfer to a licensed hazardous waste contractor for Rotary Kiln Incineration . | This method operates at >1000°C, ensuring complete destruction of the pyridine ring and capture of Cl as HCl salts. |
Visualizing the Waste Decision Logic
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Waste segregation logic ensuring the compound is routed to the correct destruction facility to prevent environmental contamination.[1][2]
Part 4: Spill Management Protocol
In the event of a spill, rapid containment is necessary to prevent exposure to the irritating dust or vapors.
Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 respirator (if dust is present).
Spill Response Workflow
Figure 2: Operational workflow for containing and cleaning up minor laboratory spills.
Part 5: Regulatory Compliance (US Context)
-
RCRA Classification: While not explicitly listed on the P-list or U-list by specific name, this compound is a Characteristic Hazardous Waste .
-
D001: Ignitable (if in a flammable solvent matrix).
-
Halogenated Organic: Must be profiled as such to comply with Land Disposal Restrictions (LDR).
-
-
TSCA Status: Often used as an R&D intermediate. Ensure compliance with TSCA Section 5(h)(3) if synthesizing for research purposes (R&D Exemption).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11480736, (4-chloro-3-methoxypyridin-2-yl)methanol (Isomer Reference).[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]
-
MolAid Chemical Database. 2-hydroxymethyl-3-chloro-4-methoxypyridine (CAS 111371-43-8) Structure and Properties.[1][2] Retrieved from [Link][1]
Sources
- 1. 3-(2-(5-methylpyridin-2-yl)ethynyl)-5-bromonitrobenzene - CAS号 1312923-97-9 - 摩熵化学 [molaid.com]
- 2. 3-(hepta-4(E),6-dienyl)-2-piperidone - CAS号 243865-33-0 - 摩熵化学 [molaid.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-hydroxymethyl-3-chloro-4-methoxypyridine - CAS号 111371-43-8 - 摩熵化学 [molaid.com]
- 5. GB1564502A - Guanidines thioureas and 1,1-diamino-2-nitroethylene derivatives - Google Patents [patents.google.com]
- 6. (6-chloro-4-methoxypyridin-3-yl)methanol [P44871] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. PubChemLite - (4-chloro-3-methoxypyridin-2-yl)methanol (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
- 14. capotchem.cn [capotchem.cn]
- 15. medline.com [medline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment (PPE) & Handling Guide: (3-Chloro-4-methoxypyridin-2-yl)methanol
Executive Summary & Risk Context
(3-Chloro-4-methoxypyridin-2-yl)methanol is a functionalized pyridine derivative, frequently utilized as a pharmacophore building block in the synthesis of proton pump inhibitors (PPIs) and other bioactive heterocycles.[1]
The Safety Paradox: While often handled as a routine intermediate, the combination of the pyridine ring (systemic toxicity potential), halogen (sensitization potential), and hydroxymethyl group (increased solubility/bioavailability) necessitates a safety protocol exceeding standard "lab coat and glasses" requirements.
Core Directive: Treat this compound as a Severe Eye Irritant and Potential Sensitizer . All handling must prevent mucosal contact and inhalation of dusts.[2][3]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of analogous chloro-pyridine-methanols.
| Hazard Class | Risk Level | Physiological Mechanism |
| Eye Irritation | High (Cat.[4] 2A/1) | Pyridine bases are lipophilic; they penetrate the corneal epithelium rapidly, potentially causing irreversible opacity if not rinsed immediately. |
| Skin Contact | Moderate (Cat. 2) | Causes irritation.[3][5] The chloro-substituent increases the risk of allergic dermatitis (sensitization) upon repeated exposure. |
| Inhalation | High (STOT SE 3) | Dust or aerosols are highly irritating to the upper respiratory tract. Systemic absorption via lungs is rapid for pyridines. |
| Acute Toxicity | Moderate (Cat. 4) | Harmful if swallowed.[5] Pyridines target the liver (hepatotoxicity) and CNS. |
Strategic PPE Selection Matrix
Scientific Rationale for Equipment Choice
Standard nitrile gloves often provide insufficient protection against pyridine derivatives during prolonged contact due to rapid permeation. The following matrix dictates the required gear based on the operation.
Hand Protection: The "Double-Barrier" Protocol
Primary Recommendation: Double Nitrile (Accelerator-Free) or Laminate (Silver Shield) for spill cleanup.
-
Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).
-
Why? Pyridine derivatives can permeate standard disposable nitrile in <15 minutes. The double layer provides a "breakthrough buffer," allowing time to doff contaminated gloves before the chemical reaches the skin.
Eye & Face Protection
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Contraindication: Safety glasses are insufficient for handling powders or concentrated solutions of this compound. Dust can bypass side shields, and the basicity of the pyridine ring can cause weeping corneal burns.
Respiratory Protection
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (If Hood Unavailable/Spill): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Logic: The P100 stops the dust/powder; the OV stops the pyridine vapors released during solubilization.
Summary Table
| Body Area | Standard Handling (Solids/Small Scale) | High Hazard (Spills/Large Scale/Heating) |
| Eyes | Indirect Vent Chemical Goggles | Goggles + Face Shield (8-inch) |
| Hands | Double Nitrile (Total >10 mil) | Silver Shield / Laminate Liners under Nitrile |
| Body | Lab Coat (Polyester/Cotton), Closed Shoes | Tyvek® Coverall (Type 5/6), Shoe Covers |
| Lungs | Fume Hood (Sash at 18") | PAPR or Full-Face Respirator (OV/P100) |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.
Step 1: Engineering Pre-Flight
-
Action: Verify Fume Hood function.
-
Validation: Hold a tissue strip at the sash opening. It must be pulled inward firmly (indicating >80 fpm velocity).
-
Setup: Place a disposable absorbent mat (pig mat) in the hood to capture particulates.
Step 2: Donning Sequence (Critical)
-
Inspect Inner Gloves for pinholes (inflate with air). Don them.
-
Don Lab Coat .
-
Don Outer Gloves (pull cuffs over lab coat sleeves).
-
Don Goggles .
Step 3: Weighing & Solubilization
-
Technique: Use a static-free spatula. Pyridine methanols can be sticky or electrostatic.
-
Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly.
-
Exotherm Check: Pyridines can be basic. If acid chlorides or strong acids are involved in the next step, expect an exotherm. Cool the vessel before addition.
Step 4: Decontamination & Doffing[2]
-
The "Dirty Hand" Rule: Keep one hand "clean" (for touching sash/knobs) and one "dirty" (for handling the vessel).
-
Waste: Dispose of all solid waste (weigh boats, pipettes) into a Solid Hazardous Waste container immediately. Do not leave them in the hood.
-
Doffing: Remove outer gloves inside the hood. Peel from the cuff, turning them inside out.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling (3-Chloro-4-methoxypyridin-2-yl)methanol.
Caption: Operational workflow for handling (3-Chloro-4-methoxypyridin-2-yl)methanol, emphasizing state-dependent PPE adjustments and emergency response paths.
Emergency Response & Disposal
First Aid (Immediate Action)
-
Eye Contact: Speed is critical. Rinse for 15 minutes minimum.[3][6][7] Do not pause to remove contact lenses initially; rinse over them, then remove if possible.
-
Skin Contact: Remove contaminated clothing immediately.[2][5][7][9] Wash with soap and water.[1][2][3][4][5][6][8] Do not use alcohol or acetone, as this may increase skin absorption of the pyridine.
Waste Disposal[4][9]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids (exotherm risk) or oxidizers.
-
Labeling: Must clearly state "Contains Pyridine Derivative" and "Halogenated."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10] United States Department of Labor. [Link][11][12]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. triumvirate.com [triumvirate.com]
- 11. Weekly Safety Meeting – Chemical Hygiene Plan – Safety Matters Weekly [safetymattersweekly.com]
- 12. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
